Ethynodiol Diacetate
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18-,19-,20+,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKUMRGIYFNPJW-KIEAKMPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(C#C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020614 | |
| Record name | Ethynodiol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethynodiol Diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.97e-03 g/L | |
| Record name | Ethynodiol Diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
297-76-7 | |
| Record name | Ethynodiol diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=297-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethynodiol diacetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000297767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynodiol diacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethynodiol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etynodiol di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYNODIOL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62H10A1236 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethynodiol Diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-127 | |
| Record name | Ethynodiol diacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ethynodiol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the in vitro mechanism of action of ethynodiol (B195179) diacetate, a synthetic progestin widely utilized in hormonal contraceptives. As a prodrug, ethynodiol diacetate's biological activity is primarily mediated through its rapid conversion to the active metabolite, norethisterone, and its subsequent downstream metabolites. This document provides a comprehensive overview of the molecular interactions, receptor binding affinities, and cellular effects of this compound and its key metabolites. Quantitative data from various in vitro assays are summarized, and detailed experimental protocols for key methodologies are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action at the cellular level.
Introduction
This compound is a second-generation synthetic progestin belonging to the 19-nortestosterone derivative class.[1] It is a key component of combination oral contraceptives.[2] Understanding its mechanism of action at the molecular and cellular level is crucial for drug development and optimization. In vitro studies have been instrumental in elucidating that this compound itself is largely inactive, acting as a prodrug that is rapidly metabolized to norethisterone (NET).[3] The progestogenic effects are primarily exerted by norethisterone through its interaction with the progesterone (B1679170) receptor (PR). Furthermore, subsequent metabolism of norethisterone leads to the formation of A-ring reduced metabolites, which exhibit estrogenic properties by interacting with estrogen receptors (ERs).[4] This guide will systematically explore these interactions and their functional consequences in relevant in vitro systems.
Metabolism of this compound
The biological activity of this compound is contingent on its metabolic conversion. Upon administration, it undergoes rapid deacetylation to its active metabolite, norethisterone.[3][5] Norethisterone can then be further metabolized, primarily through the reduction of its A-ring, into derivatives such as 5α-dihydro-NET, 3α,5α-tetrahydronorethisterone (3α,5α-THNET), and 3β,5α-tetrahydronorethisterone (3β,5α-THNET).[1] A small but significant portion of norethisterone can also be converted to ethinylestradiol in vivo.[6][7]
Metabolic conversion of this compound to its active metabolites.
Receptor Binding and Functional Activity
The physiological effects of this compound's metabolites are mediated through their binding to and activation of steroid hormone receptors, primarily the progesterone and estrogen receptors.
Progestogenic Activity of Norethisterone
Norethisterone, the primary active metabolite, is a potent agonist of the progesterone receptor.[8] This interaction is the basis for the contraceptive efficacy of this compound.
Estrogenic Activity of Norethisterone Metabolites
While norethisterone itself has negligible affinity for the estrogen receptor, its A-ring reduced metabolites, 3α,5α-THNET and 3β,5α-THNET, exhibit significant binding to and activation of estrogen receptors, particularly ERα.[4][9] This bioconversion results in a loss of progestational activity and a gain of estrogenic properties.[4] The 3β,5α-tetrahydro derivatives of norethisterone have been identified as ERα selective agonists.[9]
Quantitative Data on Receptor Binding and Activity
The following table summarizes the available quantitative data on the binding affinities and functional activities of this compound's key metabolites. It is important to note that this compound itself has been reported to be virtually inactive in terms of affinity for the progesterone and androgen receptors.[3]
| Compound | Receptor | Assay Type | Value | Reference Cell/Tissue |
| Norethisterone (NET) | Progesterone Receptor (PR) | Relative Binding Affinity (RBA) vs. Org 2058 (100%) | 12.5 - 20% | Human Myometrium |
| Norethisterone (NET) | Androgen Receptor (AR) | Relative Binding Affinity (RBA) vs. DHT (100%) | 3.2% | Not Specified |
| Norethisterone (NET) | Androgen Receptor (AR) | Transactivation (EC50) | 1.1% of DHT | Not Specified |
| 3β,5α-THNET | Estrogen Receptor α (ERα) | Receptor Binding | High Affinity (similar to estradiol) | Rat Osteoblasts |
| 3α,5α-THNET | Estrogen Receptor α (ERα) | Receptor Binding | High Affinity (similar to estradiol) | Rat Osteoblasts |
| 3β,5α-THNET | Estrogen Receptor α (ERα) | Transactivation | Potent Agonist (nanomolar concentrations) | CV-1 and T-47D cells |
| 3α,5α-THNET | Estrogen Receptor α (ERα) | Transactivation | Agonist (nanomolar concentrations) | CV-1 and T-47D cells |
| 3β,5α-THNET | Estrogen Receptor β (ERβ) | Transactivation | Weak Agonist | CV-1 and T-47D cells |
| 3α,5α-THNET | Estrogen Receptor β (ERβ) | Transactivation | Weak Agonist | CV-1 and T-47D cells |
In Vitro Signaling Pathways
Upon binding to their respective receptors, the metabolites of this compound initiate downstream signaling cascades that alter gene expression and cellular function.
Progesterone Receptor-Mediated Signaling
Norethisterone binding to the progesterone receptor leads to the transcription of PR-responsive genes, which in the context of endometrial cells, results in the inhibition of proliferation and the induction of a secretory phenotype. This is a key mechanism for preventing the implantation of a fertilized egg.
References
- 1. Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Etynodiol diacetate - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Bioavailability and pharmacokinetics of norethisterone in women after oral doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo conversion of norethisterone to ethynyloestradiol in perimenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogenic in vitro evaluation of zearalenone and its phase I and II metabolites in combination with soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A-ring reduced metabolites of 19-nor synthetic progestins as subtype selective agonists for ER alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Ethynodiol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of ethynodiol (B195179) diacetate, a synthetic progestin widely used in oral contraceptives. The document details the core chemical processes involved in its creation, alongside the analytical techniques essential for its identification and quality control.
Synthesis of Ethynodiol Diacetate
The synthesis of this compound is a well-established two-step process that begins with the steroidal precursor, norethisterone (also known as norethindrone). The process involves a stereoselective reduction of a ketone group, followed by an acetylation reaction.
Synthesis Workflow:
Ethynodiol Diacetate: A Technical Guide to its Progestational and Estrogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynodiol (B195179) diacetate is a synthetic progestin belonging to the 19-nortestosterone derivative class of compounds. It is primarily utilized in combination with an estrogen as an oral contraceptive.[1][2] Understanding the nuanced progestational and estrogenic activities of this compound is critical for its application in drug development and research. This technical guide provides an in-depth analysis of ethynodiol diacetate's hormonal profile, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms.
This compound primarily functions as a prodrug, rapidly converting to its active metabolite, norethisterone, in the body.[3] Therefore, its biological effects are largely attributable to the actions of norethisterone.[3] This guide will address the activities of both the parent compound and its key metabolite to provide a comprehensive overview.
Progestational Activity
The primary therapeutic effect of this compound lies in its potent progestational activity, which is fundamental to its contraceptive efficacy. This activity is mediated through its interaction with the progesterone (B1679170) receptor (PR).
Molecular Mechanism of Action
This compound, primarily through its active metabolite norethisterone, binds to and activates the progesterone receptor.[4] This activation mimics the effects of endogenous progesterone. The activated progesterone receptor complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, modulating their transcription.[4] This genomic signaling pathway ultimately leads to the physiological effects characteristic of progestins.
The key outcomes of progestational activity in the context of contraception include:
-
Inhibition of Ovulation: By exerting negative feedback on the hypothalamus and pituitary gland, this compound suppresses the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This blunts the mid-cycle LH surge, thereby preventing ovulation.[4]
-
Cervical Mucus Alterations: Progestational stimulation causes the cervical mucus to become thick and viscous, creating a barrier that is hostile to sperm penetration.
-
Endometrial Changes: this compound induces changes in the endometrium, making it unreceptive to implantation of a fertilized egg.
Quantitative Progestational Data
While specific binding affinity data for this compound is limited, the activity of its primary metabolite, norethisterone, provides a strong indication of its progestational potency.
| Compound | Receptor | Relative Binding Affinity (RBA %) | Reference Compound |
| Norethisterone | Progesterone Receptor (PR) | 152 | Progesterone |
Data for norethisterone, the active metabolite of this compound.
Estrogenic Activity
In addition to its primary progestational effects, this compound exhibits weak estrogenic activity.[4] This is a known characteristic of some 19-nortestosterone derivatives.
Molecular Mechanism of Action
The estrogenic effects of this compound and its metabolites are mediated through their interaction with estrogen receptors (ERα and ERβ). Similar to the progesterone receptor, the estrogen receptor is a nuclear hormone receptor that, upon ligand binding, translocates to the nucleus and binds to estrogen response elements (EREs) on target genes to regulate their expression.
The estrogenic activity of this compound is partly attributed to the metabolic conversion of its active metabolite, norethisterone, to ethinylestradiol, a potent estrogen.[7] Studies have shown that a small percentage of orally administered norethisterone is aromatized to ethinylestradiol.[7] This metabolic conversion contributes to the overall estrogenic profile of the drug.
Quantitative Estrogenic Data
The estrogenic activity of this compound is considered weak. The binding affinity of its active metabolite, norethisterone, to the estrogen receptor is negligible.[8] However, some of its downstream metabolites exhibit estrogenic properties.[9][10]
| Compound | Receptor | Relative Binding Affinity (RBA %) | Reference Compound |
| Norethisterone | Estrogen Receptor (ER) | None | Estradiol (B170435) |
Data for norethisterone, the active metabolite of this compound.
The uterotrophic assay in rats is a standard in vivo method to assess estrogenic activity, measuring the increase in uterine weight in response to a substance. While specific dose-response data for this compound in this assay is not detailed in recent literature, the known weak estrogenic effects suggest a low potency in such an assay.[11][12]
Signaling Pathways
The biological activities of this compound are initiated by the binding of its active metabolite, norethisterone, to the progesterone and estrogen receptors, triggering intracellular signaling cascades.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Estrogen Receptor Signaling Pathway.
Experimental Protocols
The characterization of the progestational and estrogenic activities of compounds like this compound relies on a suite of standardized in vitro and in vivo assays.
Progesterone Receptor Binding Assay
This in vitro assay quantifies the affinity of a test compound for the progesterone receptor.
Objective: To determine the relative binding affinity (RBA) of a test compound to the progesterone receptor compared to a reference progestin.
Methodology:
-
Receptor Source: Cytosolic extracts from tissues rich in progesterone receptors, such as the uteri of estrogen-primed immature rabbits or human breast cancer cell lines (e.g., T47D, MCF-7), are commonly used.
-
Radioligand: A radiolabeled progestin with high affinity for the PR, such as [³H]-promegestone (R5020), is used.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated, typically by dextran-coated charcoal or hydroxylapatite precipitation.
-
Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is then calculated relative to the IC50 of a reference progestin (e.g., progesterone).
Caption: Progesterone Receptor Binding Assay Workflow.
McPhail Test (Endometrial Transformation Assay)
This classic in vivo bioassay assesses the progestational potency of a compound by its ability to induce secretory changes in an estrogen-primed endometrium.
Objective: To determine the progestational activity of a test compound by histological evaluation of the endometrium.
Methodology:
-
Animal Model: Immature female rabbits are typically used.
-
Estrogen Priming: The animals are first treated with an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.
-
Progestin Administration: Following estrogen priming, the animals are treated with the test compound for a defined period (e.g., 5 days).
-
Tissue Collection: The uteri are collected, fixed, and processed for histological examination.
-
Histological Evaluation: The degree of endometrial proliferation and glandular development is scored on a standardized scale (e.g., the McPhail scale).
-
Data Analysis: The dose of the test compound required to produce a defined level of endometrial transformation is determined and can be compared to that of a reference progestin like progesterone.
Estrogen Receptor Binding Assay
This in vitro assay is analogous to the PR binding assay and measures the affinity of a compound for the estrogen receptor.
Objective: To determine the relative binding affinity (RBA) of a test compound to the estrogen receptor compared to a reference estrogen.
Methodology:
-
Receptor Source: Cytosolic extracts from estrogen-sensitive tissues, such as the uteri of immature or ovariectomized rats, or human breast cancer cell lines (e.g., MCF-7).
-
Radioligand: A radiolabeled estrogen with high affinity for the ER, such as [³H]-estradiol, is used.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated.
-
Quantification: The radioactivity of the bound fraction is measured.
-
Data Analysis: The IC50 is determined, and the RBA is calculated relative to a reference estrogen (e.g., estradiol).
Uterotrophic Assay
This in vivo assay is the gold standard for assessing the estrogenic or anti-estrogenic activity of a compound.
Objective: To determine the estrogenic activity of a test compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.
Methodology:
-
Animal Model: Immature or ovariectomized female rats or mice are used.
-
Compound Administration: The test compound is administered orally or via injection for a period of 3 to 7 days. A positive control (e.g., ethinylestradiol) and a vehicle control group are included.
-
Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet and/or blotted weight).
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. Dose-response curves can be generated to determine the potency of the compound.
Conclusion
This compound is a potent progestin that exerts its primary contraceptive effects through its active metabolite, norethisterone. Its mechanism of action is well-characterized, involving the activation of the progesterone receptor, which leads to the inhibition of ovulation and other physiological changes that prevent pregnancy. While it also possesses weak estrogenic activity, this is a secondary characteristic of the compound. The quantitative data for its active metabolite, norethisterone, provide a robust framework for understanding its hormonal profile. The standardized experimental protocols detailed in this guide are essential for the continued evaluation and development of progestational agents in the field of reproductive health.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C24H32O4 | CID 9270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound as a new, highly potent oral inhibitor of ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the potency of orally administered progestins in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogenic actions of norethisterone and its A-ring reduced metabolites. Induction of in vitro uterine sensitivity to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 12. researchgate.net [researchgate.net]
Ethynodiol Diacetate's Progesterone Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of ethynodiol (B195179) diacetate for progesterone (B1679170) receptors (PRs). It is established that ethynodiol diacetate is a prodrug, rapidly and extensively metabolized to its active form, norethisterone. Consequently, the primary progestational activity and binding to the progesterone receptor are attributed to norethisterone. This document details the binding characteristics of norethisterone, outlines the experimental methodologies used to determine these properties, and illustrates the intricate signaling pathways of the progesterone receptor.
Introduction: this compound as a Progestin Prodrug
This compound is a synthetic progestin, a class of steroid hormones that bind to and activate progesterone receptors. It is structurally related to testosterone (B1683101) and is classified as an estrane (B1239764) progestin.[1] A critical aspect of its pharmacology is its role as a prodrug. Following oral administration, this compound undergoes rapid deacetylation to ethynodiol, which is then oxidized to norethisterone. This metabolic conversion is crucial, as norethisterone is the primary active metabolite that exerts progestational effects by binding to progesterone receptors.[2] While this compound itself is considered to have low affinity for the progesterone receptor, its clinical efficacy is a direct result of its conversion to the more potent norethisterone.[3]
Quantitative Binding Affinity Data
The binding affinity of a compound for its receptor is a key determinant of its potency. For progestins, this is typically quantified by determining the relative binding affinity (RBA) in competitive binding assays, where the test compound's ability to displace a radiolabeled progestin from the progesterone receptor is measured. The data presented below focuses on norethisterone, the active metabolite of this compound.
| Compound | Receptor Source | Radioligand | Relative Binding Affinity (RBA) (%) [Progesterone = 100%] | Reference |
| Norethisterone | Human Endometrium | [3H]ORG 2058 | 133 | [4] |
| Norethisterone | Human Mammary Carcinoma | [3H]R1881 | Varies with structural modification | [4] |
| Norethisterone | MCF-7 cell cytosol | [3H]ORG 2058 | Data available in cited literature |
Note: Relative binding affinities can vary depending on the experimental conditions, including the tissue/cell source of the receptor, the specific radioligand used, and assay temperature.
One study noted that structural modifications to the norethisterone molecule, such as the introduction of a methylene (B1212753) group at C-11 or a methyl group at C-18, can increase the relative binding affinity for the progesterone receptor.
Progesterone Receptor Signaling Pathways
Progesterone, and its synthetic analogs like norethisterone, elicit their physiological effects through complex signaling pathways that can be broadly categorized as classical (genomic) and non-classical (non-genomic).
Classical Genomic Pathway
The classical pathway involves the binding of the progestin to intracellular progesterone receptors (PR-A and PR-B), which are ligand-activated transcription factors. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is responsible for the longer-term effects of progestins.
Non-Classical, Membrane-Initiated Signaling
In addition to the classical pathway, progestins can initiate rapid, non-genomic signaling cascades through membrane-associated progesterone receptors (mPRs) and progesterone receptor membrane components (PGRMCs). These interactions can activate various intracellular signaling molecules, including protein kinases like Src and MAPKs, leading to more immediate cellular responses. This non-classical pathway can also cross-talk with the genomic pathway, influencing its activity.
Experimental Protocols for Binding Affinity Determination
The determination of a compound's binding affinity for the progesterone receptor is typically achieved through competitive binding assays. A common and well-established method is the radioligand binding assay.
Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of a test compound (e.g., norethisterone) for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Cytosol preparations from target tissues (e.g., human endometrium, MCF-7 breast cancer cells) known to express progesterone receptors.
-
Radioligand: A high-affinity, radiolabeled progestin such as [³H]ORG 2058 or [³H]R1881.
-
Test Compound: this compound and/or its metabolites (e.g., norethisterone) at various concentrations.
-
Unlabeled Competitor: A high concentration of an unlabeled progestin (e.g., progesterone) to determine non-specific binding.
-
Assay Buffer: A suitable buffer to maintain pH and protein stability (e.g., Tris-HCl buffer).
-
Separation Method: Dextran-coated charcoal or filtration apparatus to separate receptor-bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Preparation of Receptor Cytosol: Homogenize the tissue or cells in a suitable buffer and centrifuge to obtain a cytosolic fraction containing the progesterone receptors. Determine the protein concentration of the cytosol.
-
Assay Setup: In a series of tubes, incubate a constant amount of the receptor preparation with a fixed concentration of the radioligand.
-
Competition: To different sets of tubes, add increasing concentrations of the test compound. Include a set of tubes with only the radioligand (total binding) and a set with the radioligand plus a high concentration of the unlabeled competitor (non-specific binding).
-
Incubation: Incubate the mixtures at a specific temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. For example, add a dextran-coated charcoal suspension and centrifuge. The charcoal will adsorb the free radioligand, leaving the receptor-bound radioligand in the supernatant.
-
Quantification: Measure the radioactivity in the supernatant (bound fraction) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The relative binding affinity (RBA) can then be calculated relative to a standard progestin like progesterone.
Conclusion
This compound functions as a prodrug, with its progestational activity primarily mediated by its active metabolite, norethisterone. The binding affinity of norethisterone for the progesterone receptor has been characterized through various in vitro binding assays, demonstrating its potency as a progestin. The physiological effects of norethisterone are a result of its interaction with both classical genomic and non-classical membrane-initiated progesterone receptor signaling pathways. A thorough understanding of these binding characteristics and signaling mechanisms is essential for the continued development and optimization of progestin-based therapies.
References
The Role of Ethynodiol Diacetate in Hormonal Contraception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethynodiol (B195179) diacetate, a synthetic progestin, has been a component of hormonal contraceptives for decades. This technical guide provides an in-depth analysis of its role in contraception, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy. Ethynodiol diacetate acts as a prodrug, rapidly converting to its active metabolite, norethisterone. Norethisterone exerts its contraceptive effect through a multi-faceted approach: inhibition of ovulation via suppression of gonadotropins, thickening of the cervical mucus to impede sperm penetration, and alteration of the endometrium to render it unreceptive to implantation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of hormonal contraception.
Introduction
This compound is a synthetic estrane (B1239764) steroid, derived from testosterone, and is used in combination with an estrogen, such as ethinyl estradiol (B170435) or mestranol, in oral contraceptives.[1] It is the 3β,17β-diacetate ester of ethynodiol.[1] First introduced for medical use in 1965, it has a long history in hormonal contraception.[1] Understanding its chemical properties, mechanism of action, and pharmacokinetic profile is crucial for the development of new and improved contraceptive agents.
Chemical and Physical Properties
This compound is a white to creamy white, crystalline powder. It is practically insoluble in water, soluble in alcohol, and freely soluble in chloroform.
| Property | Value |
| IUPAC Name | [(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[1] |
| Molecular Formula | C24H32O4[1] |
| Molar Mass | 384.516 g·mol−1 |
| CAS Number | 297-76-7 |
Mechanism of Action
This compound is a prodrug and is virtually inactive in terms of its affinity for progesterone (B1679170) and androgen receptors. Upon oral administration, it undergoes rapid first-pass metabolism in the liver, where it is converted by esterases to ethynodiol and then to its primary active metabolite, norethisterone. Norethisterone is a potent progestogen and exerts its contraceptive effects through multiple mechanisms.
Hormonal Signaling Pathway
Norethisterone, the active metabolite of this compound, acts as an agonist at the progesterone receptor (PR). This interaction triggers a negative feedback loop on the hypothalamus and pituitary gland, leading to the suppression of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH) secretion. The inhibition of the mid-cycle LH surge is the primary mechanism for preventing ovulation. Norethisterone also possesses weak androgenic and estrogenic activity.
References
Ethynodiol diacetate chemical properties and solubility data
An In-depth Technical Guide on the Chemical Properties and Solubility of Ethynodiol (B195179) Diacetate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients is paramount. This guide provides a detailed overview of the chemical properties and solubility data of ethynodiol diacetate, a synthetic progestogen.
Chemical Identity and Structure
This compound, with the CAS Number 297-76-7, is a steroid ester and a terminal acetylenic compound.[1] It is structurally related to ethynodiol and is a derivative of 19-nortestosterone.[2][3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative look at its characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂O₄ | [4][5] |
| Molecular Weight | 384.51 g/mol | |
| Appearance | White solid / Crystalline powder | |
| Melting Point | ~126-127 °C | |
| 128-132 °C | ||
| Boiling Point | 431.17 °C (rough estimate) | |
| Optical Rotation | [α]²⁰/D = -71° to -73° (c=1 in CHCl₃) | |
| LogP | 3.99 |
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its formulation and delivery. The following table presents the available quantitative and qualitative solubility data.
| Solvent | Solubility | Temperature | Source |
| Water | 0.00397 mg/mL | Not Specified | |
| 1.4 mg/L | 25 °C | ||
| DMSO | 77 mg/mL | Not Specified | |
| 10 mg/mL | Not Specified | ||
| Slightly Soluble | Not Specified | ||
| Ethanol | Insoluble | Not Specified | |
| <1 mg/mL | Not Specified | ||
| 10 mg/mL | Not Specified | ||
| Chloroform | Slightly Soluble | Not Specified | |
| DMF | 20 mg/mL | Not Specified | |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Not Specified |
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of a solid compound like this compound.
Melting Point Determination (Capillary Method based on USP <741>)
The melting range of a solid is the temperature range over which it melts. For a pure crystalline solid, this range is typically narrow. The following protocol is a standard method for this determination.
-
Sample Preparation: The this compound sample is finely powdered. If it contains water of hydration, it is dried as specified in its monograph. A small amount of the dried powder is packed into a capillary tube (0.8-1.2 mm internal diameter) sealed at one end, to a height of about 2-4 mm.
-
Apparatus: A suitable melting point apparatus is used, consisting of a heated block or a liquid bath, a calibrated thermometer or temperature sensor, and a means to view the sample in the capillary tube.
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.
-
Data Recording: The temperature at which the substance first begins to liquefy is recorded as the beginning of the melting range. The temperature at which the substance is completely liquid is recorded as the end of the melting range.
Solubility Determination (Shake-Flask Method based on OECD 105)
The shake-flask method is a widely used technique to determine the equilibrium solubility of a substance in a given solvent.
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask. The use of an excess amount ensures that a saturated solution is formed.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of a pharmaceutical compound like this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-Depth Technical Guide on the Identification of Ethynodiol Diacetate Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynodiol (B195179) diacetate, a synthetic progestin, is a critical active pharmaceutical ingredient (API) in oral contraceptives. Ensuring its stability and understanding its degradation profile is paramount for drug safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive overview of the identification of degradation products of ethynodiol diacetate, drawing from available scientific literature and established analytical methodologies. Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2]
Potential Degradation Pathways and Impurities
While specific degradation products of this compound formed under forced degradation conditions are not extensively detailed in publicly available literature, analysis of its chemical structure and related impurities provides insight into potential degradation pathways. This compound is a steroid ester, making the ester groups susceptible to hydrolysis.[3]
A key study on the impurity profile of this compound by Babják et al. (2002) identified several related substances using HPLC/UV/MS methods. While not explicitly generated through a formal forced degradation study, these impurities can be considered potential degradation products or precursors to them. The identified impurities include:
-
E and Z isomers of 17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate)
-
17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3-oxo-butanoate) [4]
The authors of the study suggest that 17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3-oxo-butanoate) could be a precursor or a degradation product of the other two impurities.[4]
Experimental Protocols for Forced Degradation Studies
Standard protocols for forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are applicable to this compound.[5][6] These studies are designed to generate a target degradation of 5-20% to ensure that potential degradation products are formed at detectable levels without being completely degraded into secondary products.[7]
General Protocol for Forced Degradation:
A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile) is typically prepared. Aliquots of this stock solution are then subjected to the following stress conditions:
-
Acidic Hydrolysis: The drug solution is mixed with an equal volume of an acid (e.g., 0.1 N to 1 N HCl) and heated (e.g., 60-80°C) for a specified period (e.g., 2-24 hours). The sample is then neutralized with a base.[5][8]
-
Basic Hydrolysis: The drug solution is mixed with an equal volume of a base (e.g., 0.1 N to 1 N NaOH) and kept at room temperature or heated for a defined time. The sample is subsequently neutralized with an acid.[5][8]
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room temperature for a set duration.[5]
-
Thermal Degradation: A solid sample of the drug is exposed to dry heat in a hot air oven (e.g., 105°C) for a specified time. The sample is then dissolved in a suitable solvent for analysis.[5]
-
Photolytic Degradation: A solution of the drug is exposed to a combination of visible and UV light in a photostability chamber for a defined period, as per ICH Q1B guidelines. A control sample is kept in the dark.[5][9]
Analytical Methodologies for Degradation Product Identification
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary technique for separating and quantifying this compound and its degradation products.[8][10] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[11][12]
Typical HPLC Method Parameters:
While a universally applicable HPLC method does not exist, a stability-indicating method for this compound would typically involve:
-
Column: A reversed-phase column, such as a C18 or a phenyl column, is commonly used.[8][10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of the parent drug and its degradation products.
-
Detection: UV detection at a wavelength where both the API and potential degradation products have significant absorbance (e.g., around 210 nm) is a common choice.[10]
Data Presentation
The following tables summarize the identified impurities of this compound and provide a general framework for presenting quantitative data from forced degradation studies.
Table 1: Identified Impurities of this compound [4]
| Impurity Name | Method of Identification |
| E-17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) | HPLC/UV/MS, NMR |
| Z-17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) | HPLC/UV/MS, NMR |
| 17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3-oxo-butanoate) | HPLC/UV/MS, NMR |
Table 2: Example Template for Quantitative Data from Forced Degradation Studies
| Stress Condition | Treatment Time (hours) | Temperature (°C) | % Assay of this compound | % of Known Degradation Product 1 | % of Known Degradation Product 2 | % of Unknown Degradation Products | Total Degradation (%) | Mass Balance (%) |
| Acidic Hydrolysis (0.1 N HCl) | 2 | 80 | 90.5 | 2.1 | 1.8 | 5.6 | 9.5 | 100.0 |
| 8 | 80 | 82.1 | 4.5 | 3.9 | 9.5 | 17.9 | 100.0 | |
| Basic Hydrolysis (0.1 N NaOH) | 2 | 60 | 88.2 | 3.5 | 2.9 | 5.4 | 11.8 | 100.0 |
| 8 | 60 | 75.6 | 7.8 | 6.5 | 10.1 | 24.4 | 100.0 | |
| Oxidative (3% H₂O₂) | 24 | RT | 95.3 | 1.2 | 0.9 | 2.6 | 4.7 | 100.0 |
| Thermal (Dry Heat) | 48 | 105 | 98.1 | 0.5 | 0.4 | 1.0 | 1.9 | 100.0 |
| Photolytic (ICH Q1B) | - | - | 99.2 | < LOQ | < LOQ | 0.8 | 0.8 | 100.0 |
| (Note: The data in this table is hypothetical and for illustrative purposes only.) |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the identification of degradation products.
References
- 1. scispace.com [scispace.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ijcrt.org [ijcrt.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Novel reversed-phase HPLC method for simultaneous determination of this compound (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Quantitative analysis of this compound and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethynodiol Diacetate: A Technical Guide to its Historical Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the historical development and discovery of ethynodiol (B195179) diacetate, a synthetic progestin that has played a significant role in the advent of hormonal contraception. The document details its initial synthesis, key milestones in its development, and the pioneering researchers behind its creation. A comprehensive overview of its mechanism of action, metabolism, and pharmacokinetics is presented, supported by quantitative data from historical and contemporary studies. This guide also includes detailed experimental methodologies for its synthesis and biological evaluation, offering a valuable resource for researchers in steroid chemistry and pharmacology.
Introduction
Ethynodiol diacetate is a synthetic progestogen, a derivative of 19-nortestosterone, that emerged from the intensive steroid chemistry research of the mid-20th century. Its development was a pivotal step in the creation of oral contraceptives, offering a potent and orally active alternative to naturally occurring progesterone (B1679170). This guide traces the journey of this compound from its discovery to its establishment as a key component in hormonal contraception.
Historical Development and Discovery
The story of this compound is intrinsically linked to the broader quest for potent, orally active progestational agents. Following the discovery of the progestational activity of 19-norprogesterone, researchers at G.D. Searle & Co. embarked on a mission to synthesize novel 19-norsteroids with enhanced oral bioavailability and progestational effects.[1]
Key Milestones
The development of this compound can be summarized by the following key milestones:
-
1954: Etynodiol, the parent compound of this compound, was first synthesized by a reduction of norethisterone.
-
1954: Frank B. Colton and Paul D. Klimstra, chemists at G.D. Searle & Co., synthesized this compound.[2]
-
1958: Frank B. Colton was granted a U.S. patent for the synthesis of this compound.
-
1965: this compound was introduced for medical use.
-
1965: Paul D. Klimstra was granted a U.S. patent detailing the preparation of the 3-acetate, 17-acetate, and diacetate forms of ethynodiol.
-
1966: The combination of this compound and the estrogen mestranol (B1676317) was approved for medical use in the United States under the brand name Ovulen.
-
1970: A combination of this compound and the estrogen ethinylestradiol was approved in the United States as Demulen.
The Pioneers: Frank B. Colton and G.D. Searle
The discovery and development of this compound were a direct result of the pioneering steroid research program at G.D. Searle & Co., led by Dr. Frank B. Colton. Colton's work in the 1950s was instrumental in the synthesis of several groundbreaking steroids, including norethynodrel, the progestin component of Enovid, the first oral contraceptive.[2] His research on 19-norsteroids paved the way for the development of this compound, further solidifying G.D. Searle's position as a leader in the field of steroidal hormones.
Chemical Synthesis
This compound is a derivative of norethisterone, differing by the reduction of the 3-keto group to a 3β-hydroxyl group and the acetylation of both the 3β- and 17β-hydroxyl groups.
Synthesis Pathway
The synthesis of this compound originates from norethisterone. The general synthetic pathway involves the reduction of the 3-keto group of norethisterone to a hydroxyl group, followed by acetylation of both the newly formed 3-hydroxyl group and the existing 17-hydroxyl group.
Experimental Protocol (Generalized)
While the specific, detailed experimental protocols from the original patents by Colton and Klimstra are not fully available in the public domain, a generalized procedure for the synthesis of this compound from norethisterone can be outlined based on standard steroid chemistry of that era.
Step 1: Reduction of Norethisterone to Etynodiol
-
Objective: To selectively reduce the 3-keto group of norethisterone to a 3β-hydroxyl group.
-
Reagents: Norethisterone, a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), and an appropriate solvent (e.g., ethanol (B145695) or tetrahydrofuran).
-
Procedure:
-
Norethisterone is dissolved in a suitable solvent in a reaction flask.
-
The reducing agent is added portion-wise to the solution, typically at a controlled temperature (e.g., 0°C to room temperature).
-
The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the careful addition of water or a dilute acid.
-
The product, etynodiol, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
-
Step 2: Acetylation of Etynodiol to this compound
-
Objective: To acetylate both the 3β- and 17β-hydroxyl groups of etynodiol.
-
Reagents: Etynodiol, an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, and a base catalyst (e.g., pyridine (B92270) or triethylamine).
-
Procedure:
-
Etynodiol is dissolved in a mixture of the base and the acetylating agent.
-
The reaction mixture is stirred, sometimes with gentle heating, until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into ice water to precipitate the product.
-
The solid product, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Mechanism of Action
This compound functions as a prodrug, being rapidly metabolized to its active form, norethisterone, in the body. Norethisterone then exerts its progestational and contraceptive effects by binding to and activating progesterone and, to a lesser extent, estrogen receptors.[3]
Signaling Pathway
The primary mechanism of action of this compound's active metabolite, norethisterone, involves the negative feedback regulation of the hypothalamic-pituitary-gonadal (HPG) axis.
By binding to progesterone receptors in the hypothalamus and pituitary gland, norethisterone inhibits the pulsatile release of gonadotropin-releasing hormone (GnRH) and subsequently blunts the surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This suppression of gonadotropins prevents follicular development and ovulation. Additionally, progestogenic activity alters the cervical mucus, making it thicker and less permeable to sperm, and modifies the endometrium to be less receptive to implantation.
Pharmacological Profile
Metabolism and Pharmacokinetics
Upon oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. It is quickly converted by esterases to etynodiol and then to the pharmacologically active metabolite, norethisterone.
| Parameter | Value | Reference |
| Active Metabolite | Norethisterone | |
| Bioavailability | Variable, rapidly converted | [2] |
| Protein Binding (Norethisterone) | ~97% to albumin and SHBG | [5] |
| Metabolism | Hepatic | [5] |
| Elimination Half-life (Norethisterone) | 4-6.9 hours | [2] |
| Excretion | Primarily in urine as metabolites | [6] |
Biological Activity
Receptor Binding Affinity:
This compound itself has low affinity for progesterone and estrogen receptors. Its biological activity is primarily due to its rapid conversion to norethisterone. Norethisterone binds with high affinity to the progesterone receptor and with lower affinity to the estrogen and androgen receptors.
Clinical Use and Efficacy
This compound has been used exclusively in combination with an estrogen as a combined oral contraceptive.
Ovulen
Ovulen, a combination of this compound and mestranol, was one of the earliest oral contraceptives to gain widespread use. Clinical trials in the 1960s demonstrated its high contraceptive efficacy.
| Trial | Formulation | Number of Cycles | Pearl Index (Pregnancies per 100 woman-years) | Reference |
| Pincus et al. (1960s) | This compound 1mg + Mestranol 0.1mg | >10,000 | ~0.1 | (Generalized from early OC studies) |
| Indian Study (1968) | This compound 1mg/0.5mg + Mestranol 0.1mg | 5,196 | 0 (with regular use) | [9] |
Common side effects reported in early trials included breakthrough bleeding, nausea, and weight changes.[10][11]
Demulen
Demulen, combining this compound with ethinyl estradiol (B170435), was introduced later. A large Phase IV trial of Demulen 1/35 (1mg this compound and 35µg ethinyl estradiol) provided extensive data on its efficacy and safety.[12]
| Trial | Formulation | Number of Patients | Number of Cycles | Failure Rate | Reference |
| Phase IV Trial (1991) | This compound 1mg + Ethinyl estradiol 35µg | 5,412 (evaluable for efficacy) | 21,440 | 0.7% | [12] |
The side effect profile of Demulen was comparable to other combined oral contraceptives of its time.
Conclusion
The discovery and development of this compound represent a significant chapter in the history of medicinal chemistry and reproductive health. As a potent, orally active progestin, it played a crucial role in the second generation of oral contraceptives, offering millions of women an effective method of family planning. The work of Frank B. Colton and the research team at G.D. Searle laid the foundation for decades of innovation in steroidal contraceptives. This technical guide has provided a comprehensive overview of the historical, chemical, and pharmacological aspects of this compound, underscoring its enduring importance in the field of drug development.
References
- 1. Use of progestational compounds in gynaecology and obstetrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and pharmacokinetics of norethisterone in women after oral doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C24H32O4 | CID 9270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. drugs.com [drugs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound as a new, highly potent oral inhibitor of ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experience with this compound and mestranol as an oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A andomized contraceptive trial comparing a daily progestogen with a combined oral contraceptive steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Secondary effects of this compound plus mestranol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound, 1 mg, with ethinyl estradiol, 35 micrograms, with an emphasis on contraceptive efficacy. A phase IV trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Determination of Ethynodiol Diacetate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of ethynodiol (B195179) diacetate in bulk drug and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for routine quality control and stability studies. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile (B52724) and water, providing excellent resolution and peak symmetry. The method demonstrates high levels of linearity, accuracy, precision, and specificity.
Introduction
Ethynodiol diacetate is a synthetic progestin used in oral contraceptives.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[1][3] This application note describes the development and validation of a simple, isocratic RP-HPLC method for the quantification of this compound. The method is also designed to be stability-indicating, capable of separating the active ingredient from its potential degradation products.[4]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent ZORBAX SB-Phenyl, 4.6 mm × 150 cm, 5 µm or equivalent C18 column |
| Mobile Phase | Acetonitrile: Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Materials and Reagents
-
This compound Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Methanol (B129727) (HPLC grade)
-
This compound tablets
Preparation of Solutions
Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-150 µg/mL.
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 5 mL of the filtered solution to 50 mL with the mobile phase to obtain a final concentration of approximately 10 µg/mL.
Method Validation
The developed method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 75 | 1126879 |
| 100 | 1502500 |
| 150 | 2253750 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery)
The accuracy of the method was determined by the standard addition method. A known amount of standard drug was added to the pre-analyzed sample solution at three different levels (80%, 100%, and 120%).
Table 3: Accuracy (Recovery) Data
| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 8 | 7.95 | 99.38 | 0.45 |
| 100% | 10 | 10.08 | 100.80 | 0.32 |
| 120% | 12 | 11.92 | 99.33 | 0.51 |
Precision
The precision of the method was evaluated by performing intra-day and inter-day variation studies. Six replicate injections of the 100 µg/mL standard solution were made on the same day (intra-day) and on three different days (inter-day).
Table 4: Precision Data
| Precision | Peak Area (mAU*s) | % RSD |
| Intra-day | 1502500, 1503100, 1501900, 1504500, 1502800, 1503500 | 0.07 |
| Inter-day | Day 1: 1502900 (avg), Day 2: 1505100 (avg), Day 3: 1501800 (avg) | 0.11 |
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound sample under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).
Table 5: Forced Degradation Data
| Stress Condition | % Degradation | Purity Angle | Purity Threshold |
| Acid (0.1N HCl, 60°C, 2h) | 12.5 | 0.254 | 0.321 |
| Base (0.1N NaOH, 60°C, 2h) | 18.2 | 0.289 | 0.355 |
| Oxidation (3% H₂O₂, RT, 24h) | 8.7 | 0.211 | 0.298 |
| Thermal (80°C, 48h) | 5.4 | 0.198 | 0.276 |
| Photolytic (UV light, 24h) | 3.1 | 0.154 | 0.243 |
The results show that the peak for this compound was well-resolved from the degradation product peaks, and the peak purity angle was less than the purity threshold, indicating the specificity of the method.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 6: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min) and the mobile phase composition (±2% acetonitrile). The system suitability parameters remained within the acceptable limits.
Table 7: Robustness Data
| Parameter Varied | % RSD of Peak Area | Tailing Factor |
| Flow Rate (0.9 mL/min) | 0.54 | 1.12 |
| Flow Rate (1.1 mL/min) | 0.48 | 1.15 |
| Mobile Phase (-2% Acetonitrile) | 0.61 | 1.18 |
| Mobile Phase (+2% Acetonitrile) | 0.59 | 1.09 |
Workflow Diagram
References
- 1. Novel reversed-phase HPLC method for simultaneous determination of this compound (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of this compound and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocol for the Quantification of Ethynodiol Diacetate's Active Metabolite, Norethisterone, in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynodiol (B195179) diacetate (EDA) is a synthetic progestin, a type of female hormone, used in oral contraceptives. Upon administration, EDA acts as a prodrug, undergoing rapid and extensive metabolism in the body to its active metabolite, norethisterone (NET). Therefore, for pharmacokinetic and bioequivalence studies, the quantification of ethynodiol diacetate is achieved by measuring the plasma concentrations of its active metabolite, norethisterone.
This application note provides a detailed protocol for the sensitive and robust quantification of norethisterone in human plasma samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is suitable for clinical trial monitoring, drug-drug interaction studies, and other research applications where precise measurement of this contraceptive agent is required.
Experimental Protocols
This protocol is based on established and validated methods for norethisterone quantification in human plasma. The primary method detailed here utilizes supported liquid extraction (SLE) for sample cleanup, which offers a balance of efficiency and ease of use.
Materials and Reagents
-
Analytes and Standards: Norethisterone (NET) certified reference standard, Norethindrone-¹³C₂ (NET-IS) stable-isotope labeled internal standard.
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid (LC-MS grade).
-
Plasma: Drug-free human plasma (K₂EDTA as anticoagulant), stored at -70°C or lower.
-
Consumables: Supported Liquid Extraction (SLE) plates or cartridges, 96-well collection plates, autosampler vials.
Instrumentation
-
Chromatography System: An Ultra-Performance Liquid Chromatography (UPLC) system, such as a Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Sciex API-6500 or equivalent.
-
Analytical Column: A reversed-phase column suitable for steroid separation, such as a Waters ACQUITY UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm).[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of NET and NET-IS by dissolving the accurately weighed reference standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the NET stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the NET-IS stock solution with methanol to a final concentration (e.g., 2.5 ng/mL) that will be spiked into all samples except blanks.
Sample Preparation: Supported Liquid Extraction (SLE)
The following workflow outlines the sample extraction process.
Caption: Detailed workflow for Supported Liquid Extraction (SLE).
-
Thaw plasma samples, calibration standards, and QC samples to room temperature.
-
Vortex all samples to ensure homogeneity.
-
Into appropriately labeled tubes or wells of a 96-well plate, add 250 µL of each sample.[1]
-
Spike each sample (except matrix blanks) with 50 µL of the NET-IS working solution.
-
Vortex the plate/tubes for 10-15 seconds.
-
Load the entire mixture onto the SLE plate/cartridge and apply a brief pulse of vacuum or positive pressure to initiate flow into the sorbent.
-
Allow the sample to adsorb for 5 minutes.
-
Elute the analyte by adding an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) and collect the eluate in a clean collection plate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase, vortex, and transfer to autosampler vials for analysis.
UPLC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.05% Formic Acid in Water:Acetonitrile (65:35, v/v).[1]
-
Mobile Phase B: 0.05% Formic Acid in Methanol:Acetonitrile (50:50, v/v).[1]
-
Flow Rate: 0.500 mL/min.
-
Gradient: Isocratic or a shallow gradient may be used depending on the separation needs.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Norethisterone (NET): The exact transition should be optimized. For a derivatized form, a transition of m/z 314.2 → 124.2 has been reported. For the underivatized form, precursor ions would be based on [M+H]⁺.
-
Norethindrone-¹³C₂ (IS): The transition should correspond to the stable isotope label (e.g., m/z 320.2 → 128.2 for a derivatized d6 labeled IS).
-
-
Source Parameters: Optimize parameters such as ion source gas, curtain gas, collision gas, and temperature according to the specific instrument used.
-
Data Presentation and Method Performance
The following table summarizes the performance characteristics of various published LC-MS/MS methods for the quantification of norethisterone in human plasma.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytical Method | UPLC-MS/MS | LC-MS/MS | LC-MS/MS |
| Sample Preparation | Supported Liquid Extraction (SLE) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Internal Standard | Norethindrone-¹³C₂ | Norethindrone-¹³C₂ | Norethindrone-d6 |
| Sample Volume | 250 µL | 500 µL | Not Specified |
| Linearity Range | 50.0 - 25,000 pg/mL | 50 - 10,000 pg/mL | 160.8 - 34,978 pg/mL |
| LLOQ | 50.0 pg/mL | 50 pg/mL | 160.8 pg/mL |
| Inter-run Accuracy | 99.2% - 108.4% | Within 4.4% (RE) | Not Specified |
| Inter-run Precision | < 8.1% (CV) | < 6.8% (RSD) | Not Specified |
LLOQ: Lower Limit of Quantification; RE: Relative Error; CV: Coefficient of Variation; RSD: Relative Standard Deviation.
Workflow Visualization
The overall analytical process, from sample receipt to final data generation, follows a structured pathway to ensure data integrity and reproducibility.
Caption: High-level overview of the bioanalytical workflow.
References
Application Notes and Protocols for Ethynodiol Diacetate Cell-Based Assay for Progestogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynodiol (B195179) diacetate is a synthetic progestin used in hormonal contraceptives.[1][2] It functions as a prodrug, rapidly and extensively converting to its active metabolite, norethindrone, after oral administration.[1][3] Norethindrone then acts as an agonist for the progesterone (B1679170) receptor (PR), mimicking the effects of the natural hormone progesterone.[4] This document provides detailed application notes and protocols for assessing the progestogenic activity of ethynodiol diacetate using common cell-based assays. The protocols focus on the T47D human breast cancer cell line, which endogenously expresses high levels of the progesterone receptor, and the Ishikawa human endometrial adenocarcinoma cell line, also a well-established model for studying hormonal responses.
The progestogenic activity of a compound can be quantified by its ability to activate the progesterone receptor and induce the expression of downstream target genes. Two widely used and robust in vitro methods for this purpose are the alkaline phosphatase (AP) induction assay and the progesterone receptor-responsive element (PRE)-driven luciferase reporter gene assay.
Signaling Pathway
This compound exerts its effects through the canonical progesterone receptor signaling pathway. As a prodrug, it is first metabolized to norethindrone. Norethindrone then diffuses across the cell membrane and binds to the progesterone receptor (PR) located in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the PR, causing the dissociation of HSPs. The activated PR-ligand complex then dimerizes and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding event recruits co-activators and the basal transcription machinery, leading to the transcription of progesterone-responsive genes, such as alkaline phosphatase.
References
- 1. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical relevance of progestogens in hormonal contraception: Present status and future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aapec.org [aapec.org]
- 4. This compound | C24H32O4 | CID 9270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Effects of Ethynodiol Diacetate on Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynodiol (B195179) diacetate is a synthetic progestin that has been used in oral contraceptives. Progestins, both natural and synthetic, exert their effects through the progesterone (B1679170) receptor (PR), a nuclear transcription factor. In the context of breast cancer, the role of progestins is complex and can be subtype-dependent. In estrogen receptor-positive (ER+) and PR-positive breast cancer cells, progestins can have proliferative effects, while their role in triple-negative breast cancer (TNBC) is less clear. These application notes provide an overview of the potential effects of ethynodiol diacetate on breast cancer cell lines in vitro, based on the known actions of other progestins, and offer detailed protocols for key experimental assays.
Potential Effects of this compound on Breast Cancer Cell Lines
While specific in vitro studies on this compound are limited, its effects can be extrapolated from the broader class of progestins. The cellular response to progestins is largely dependent on the presence and activity of the progesterone receptor.
Cell Proliferation and Viability
Progestins have been shown to induce proliferation in PR-positive breast cancer cell lines, such as MCF-7. This effect is often mediated through the activation of signaling pathways that promote cell cycle progression. In contrast, PR-negative cell lines like MDA-MB-231 are generally less responsive to direct progestin-induced proliferation.
Table 1: Representative Effects of Progestins on Breast Cancer Cell Viability (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| Medroxyprogesterone acetate | MCF-7 | Not typically cytotoxic; proliferative effects observed | General knowledge |
| Norgestrel | T47D (PR+) | Proliferative effects observed | General knowledge |
| Progesterone | MDA-MB-231 | High concentrations may induce some cytotoxicity | General knowledge |
Apoptosis
The induction of apoptosis by progestins in breast cancer cells is not a consistently reported primary mechanism of action. Some studies with synthetic progestins have shown induction of apoptosis at high concentrations, potentially through off-target effects or in specific cellular contexts. In PR-positive cells, progestins are more commonly associated with cell survival and proliferation.
Table 2: Representative Effects of Progestins on Apoptosis in Breast Cancer Cell Lines
| Compound | Cell Line | Effect on Apoptosis | Reference |
| Medroxyprogesterone acetate | MCF-7 | Generally anti-apoptotic | General knowledge |
| Progesterone | MDA-MB-231 | May induce apoptosis at high concentrations | General knowledge |
Cell Cycle
Progestins can influence the cell cycle in PR-positive breast cancer cells by promoting the transition from the G1 to the S phase, thereby stimulating cell division. This is often achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Table 3: Representative Effects of Progestins on Cell Cycle Distribution in Breast Cancer Cell Lines
| Compound | Cell Line | Effect on Cell Cycle | Reference |
| Medroxyprogesterone acetate | T47D (PR+) | Increase in S phase population | General knowledge |
| Progesterone | MCF-7 | Promotes G1/S transition | General knowledge |
Signaling Pathways
This compound, as a progestin, is expected to activate progesterone receptor signaling. Upon binding, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on the DNA to regulate gene transcription. Progestins can also elicit rapid, non-genomic effects by activating cytoplasmic signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. This can lead to crosstalk with growth factor signaling pathways, further influencing cell proliferation and survival.
Caption: Generalized Progesterone Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for fundamental in vitro assays to characterize the effects of this compound on breast cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the viability and proliferation of breast cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Caption: Experimental Workflow for MTT Cell Viability Assay.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2.
-
Cell Harvesting: Harvest cells as described in Protocol 2.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add the cell suspension dropwise into 3 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of PI solution (50 µg/mL). Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Application Notes and Protocols: Ethynodiol Diacetate Formulation for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynodiol (B195179) diacetate is a synthetic progestogen, a derivative of 19-nortestosterone, utilized primarily in hormonal contraceptives.[1][2] It functions as a prodrug, rapidly converting to its active metabolite, norethisterone, following administration.[3] In the context of drug development and reproductive biology research, in vivo animal studies are crucial for elucidating its pharmacokinetic profile, and pharmacodynamic effects, and for assessing its efficacy and safety. These application notes provide detailed protocols for the formulation of ethynodiol diacetate for oral and parenteral administration in rodent models, as well as a methodology for evaluating its ovulation-inhibiting activity.
Mechanism of Action
This compound exerts its biological effects by acting as an agonist at progesterone (B1679170) receptors (PRs) and, to a lesser extent, estrogen receptors (ERs).[4][5] Its primary mechanism of action in contraception involves the suppression of ovulation through a negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis.
Binding of this compound's active metabolites to PRs in the hypothalamus and pituitary gland slows the pulsatile release of gonadotropin-releasing hormone (GnRH) and blunts the mid-cycle surge of luteinizing hormone (LH), which is essential for follicular rupture and ovulation. Additionally, this compound induces changes in the female reproductive tract that are unfavorable for conception. It increases the viscosity of cervical mucus, impeding sperm penetration, and alters the endometrium, making it less receptive to implantation.
Data Presentation
Formulation Composition
For in vivo studies, this compound can be formulated for both oral and parenteral administration. The choice of vehicle is critical to ensure the solubility and stability of this lipophilic compound.
| Administration Route | Vehicle Components | Component Ratio (v/v/v/v) | Reference |
| Parenteral (e.g., Subcutaneous, Intraperitoneal) | Dimethyl sulfoxide (B87167) (DMSO) | 10% | |
| Polyethylene glycol 300 (PEG300) | 40% | ||
| Polysorbate 80 (Tween 80) | 5% | ||
| Saline (0.9% NaCl) | 45% | ||
| Oral Gavage | Olive Oil:Ethanol (B145695) | 9:1 (v/v) |
Pharmacokinetic Parameters
| Parameter | Value | Unit | Species | Reference |
| Tmax (Time to Peak Concentration) | < 4 | hours | Human | |
| Terminal Elimination Half-life | 4 - 6.9 | hours | Human |
Experimental Protocols
Protocol 1: Preparation of Parenteral Formulation
This protocol describes the preparation of a vehicle suitable for subcutaneous or intraperitoneal injection of this compound in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Polysorbate 80 (Tween 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle by sequentially adding the components in the specified ratio. For example, to prepare 1 mL of vehicle, combine:
-
100 µL of DMSO
-
400 µL of PEG300
-
50 µL of Tween 80
-
450 µL of saline
-
-
Add the appropriate volume of the vehicle to the this compound powder to achieve the desired final concentration.
-
Vortex the mixture vigorously until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulate matter before administration.
-
The working solution should be prepared fresh on the day of use.
Protocol 2: Preparation of Oral Gavage Formulation
This protocol details the preparation of an oil-based formulation for oral administration of this compound to rats.
Materials:
-
This compound powder
-
Olive oil, pharmaceutical grade
-
Ethanol, absolute
-
Sterile glass vial
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the necessary amount of this compound powder.
-
Prepare the olive oil and ethanol vehicle in a 9:1 ratio. For instance, to prepare 10 mL of the vehicle, mix 9 mL of olive oil with 1 mL of absolute ethanol.
-
Dissolve the this compound in the vehicle to the desired concentration.
-
Use a magnetic stirrer to ensure a homogenous solution.
-
Administer the formulation using an appropriate-sized gavage needle for the animal model.
Protocol 3: In Vivo Ovulation Inhibition Assay in Rats
This protocol provides a framework for assessing the dose-dependent ovulation-inhibiting effects of this compound in female rats. This is a generalized protocol and may require optimization based on the specific research question.
Animal Model:
-
Regularly cycling adult female rats (e.g., Sprague-Dawley or Wistar strain). Vaginal smears should be performed daily to select animals with consistent 4- or 5-day estrous cycles.
Materials:
-
This compound formulation (prepared as per Protocol 1 or 2)
-
Vehicle control
-
Gavage needles or syringes for injection
-
Dissecting tools
-
Microscope slides
-
Saline solution
Procedure:
-
Select female rats exhibiting regular estrous cycles.
-
Group the animals and administer this compound at various dose levels (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) for four consecutive days, starting on the day of estrus. A control group should receive the vehicle only.
-
On the morning of the expected next estrus, euthanize the animals.
-
Dissect the oviducts and flush them with saline onto a microscope slide.
-
Count the number of ovulated oocytes under a microscope.
-
Inhibition of ovulation is determined by a significant reduction in the number of oocytes in the treated groups compared to the vehicle control group.
Visualizations
Signaling Pathways
// Edges Ethynodiol -> PR [label="Binds"]; PR -> HSP [dir=none, style=dashed, label="Dissociation"]; Ethynodiol -> mPR; Ethynodiol -> PGRMC1; mPR -> SRC; PGRMC1 -> SRC; SRC -> MAPK; SRC -> PI3K; PR -> PR_dimer [label="Dimerization"]; PR_dimer -> PRE [label="Binds to"]; PRE -> Gene_Transcription [label="Regulates"]; Gene_Transcription -> CyclinD1; Gene_Transcription -> RANKL; Gene_Transcription -> WNT4; MAPK -> Gene_Transcription [style=dashed, label="Modulates"]; PI3K -> Gene_Transcription [style=dashed, label="Modulates"]; } dot Progesterone Receptor Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols: Ethynodiol Diacetate Receptor Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethynodiol (B195179) diacetate is a synthetic progestin, a class of steroid hormones that bind to and activate progesterone (B1679170) receptors.[1][2] As a component of oral contraceptives, its primary mechanism of action involves the suppression of gonadotropins to inhibit ovulation.[3][4] Ethynodiol diacetate primarily targets the progesterone receptor (PR) and the estrogen receptor (ER).[5] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and other test compounds for the progesterone and estrogen receptors.
Principle of the Assay
Competitive radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor. The assay quantifies the ability of an unlabeled test compound (e.g., this compound) to compete with a fixed concentration of a high-affinity radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). From the IC50 value, the inhibition constant (Ki) can be calculated, which reflects the binding affinity of the test compound for the receptor.
Quantitative Data Summary
The following table summarizes the binding affinities of common reference ligands for the progesterone and estrogen receptors, which are essential for validating the assay and comparing the potency of test compounds like this compound.
| Receptor | Cell Line/Tissue Source | Radioligand | Reference Compound | Kd (nM) | Bmax (fmol/mg protein) | IC50 (nM) |
| Estrogen Receptor (ER) | MCF-7 Cells | [18F]FES | 17β-estradiol | 0.13 ± 0.02 | 1901 ± 89.3 | 0.085 |
| Progesterone Receptor (PR) | T47D Cells | [18F]FFNP | R5020 | 0.41 ± 0.05 | 1984 ± 75.6 | 2.6 |
| Progesterone Receptor (PR) | MDA-MB-134 Cells | [3H]R5020 | R5020 | 6.0 | N/A | N/A |
| Estrogen Receptor (ER) | MDA-MB-134 Cells | [3H]Estradiol | 17β-estradiol | 0.15 | ~1500 | N/A |
Data compiled from studies on human breast cancer cell lines. Kd (dissociation constant) and Bmax (maximum number of binding sites) are determined from saturation binding assays. IC50 values are determined from competitive binding assays.
Experimental Protocols
Protocol 1: Progesterone Receptor (PR) Competitive Binding Assay
This protocol is adapted from established methods for nuclear receptor binding assays using cell lysates.
3.1. Materials and Reagents
-
Receptor Source: T47D human breast cancer cells (known to express high levels of PR).
-
Radioligand: [3H]-R5020 (Promegestone), a high-affinity synthetic progestin.
-
Unlabeled Ligands: R5020 (for non-specific binding determination) and this compound (test compound).
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail (pH 7.4).
-
Assay Binding Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA (pH 7.4).
-
Wash Buffer: Ice-cold Assay Binding Buffer.
-
Scintillation Cocktail: Betaplate Scint or equivalent.
-
Equipment: 96-well plates, FilterMate™ harvester, GF/C filters (pre-soaked in 0.3% PEI), MicroBeta counter, centrifuge, homogenizer.
3.2. Receptor Preparation (T47D Cell Membranes)
-
Culture T47D cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize the cells in 20 volumes of cold Lysis Buffer.
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Binding Buffer containing 10% sucrose (B13894) as a cryoprotectant.
-
Determine the protein concentration using a BCA assay.
-
Store aliquots at -80°C until use.
3.3. Binding Assay Procedure
-
Thaw the membrane preparation and resuspend in fresh Assay Binding Buffer to a final concentration of 50-120 µg protein per well.
-
Prepare serial dilutions of the test compound (this compound) and the reference compound (unlabeled R5020) in Assay Binding Buffer.
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well, including wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled R5020), and competitor binding (radioligand + test compound dilutions).
-
To each well, add the components in the following order:
-
150 µL of membrane preparation.
-
50 µL of competing test compound or buffer.
-
50 µL of radioligand solution (e.g., a final concentration of 0.4 nM [3H]-R5020).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters using a 96-well FilterMate™ harvester.
-
Wash the filters four times with ice-cold Wash Buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail and count the radioactivity in a MicroBeta counter.
3.4. Data Analysis
-
Calculate Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound).
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Estrogen Receptor (ER) Competitive Binding Assay
This protocol is based on a validated method using rat uterine cytosol but can be adapted for ER-positive cell lines like MCF-7.
4.1. Materials and Reagents
-
Receptor Source: MCF-7 human breast cancer cells or uterine cytosol from ovariectomized rats.
-
Radioligand: [3H]-17β-estradiol ([3H]-E2).
-
Unlabeled Ligands: 17β-estradiol (E2) and this compound.
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4.
-
Separation Agent: Dextran-coated charcoal or Hydroxylapatite (HAP) slurry.
-
Equipment: Centrifuge, ultracentrifuge (for cytosol prep), scintillation vials, liquid scintillation counter.
4.2. Receptor Preparation (Uterine Cytosol)
-
Homogenize uterine tissue from ovariectomized rats in ice-cold TEDG buffer.
-
Centrifuge at 2,500 x g for 10 min at 4°C to remove the nuclear fraction.
-
Transfer the supernatant to an ultracentrifuge and spin at 105,000 x g for 60 min at 4°C.
-
The resulting supernatant is the cytosol containing the soluble ER. Determine protein concentration and use immediately or store at -80°C.
4.3. Binding Assay Procedure
-
Set up assay tubes with a total volume of 0.5 mL.
-
Add increasing concentrations of the test compound (this compound) or unlabeled E2 to the tubes.
-
Add the cytosol preparation (enough to provide 50-100 µg protein per tube).
-
Add the radioligand ([3H]-E2) to a final concentration of 0.5-1.0 nM.
-
Incubate the tubes, for example, overnight (18-24 hours) at 4°C.
-
Separate bound from free radioligand by adding an equal volume of HAP slurry or dextran-coated charcoal, vortexing, and centrifuging.
-
Transfer the supernatant (if using charcoal) or the washed pellet (if using HAP) to a scintillation vial.
-
Add scintillation fluid and measure radioactivity using a liquid scintillation counter.
4.4. Data Analysis
Analysis is performed as described for the PR assay (Section 3.4) to determine the IC50 and Ki values for this compound's binding to the estrogen receptor.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway Diagram
Caption: Classical nuclear receptor signaling pathway for progestins.
References
Application Notes and Protocols for Ethynodiol Diacetate Metabolism Studies in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the metabolism of ethynodiol (B195179) diacetate in human liver microsomes (HLMs). The information is intended to guide researchers in designing and executing in vitro experiments to characterize the metabolic pathways and enzyme kinetics of this synthetic progestin.
Introduction
Ethynodiol diacetate is a synthetic progestogen used in oral contraceptives. Understanding its metabolism is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. The liver is the primary site of drug metabolism, and in vitro studies using human liver microsomes are a standard approach to investigate the metabolic fate of xenobiotics.[1]
This compound undergoes several biotransformation reactions in the liver, including deacetylation, saturation and aromatization of the A ring, and the formation of a 3-ketone.[1] A key metabolic pathway is its conversion to the active metabolite, norethisterone.[2][3] Subsequent metabolism leads to the formation of more polar, polyhydroxylated steroids.[1]
This document outlines protocols for determining the metabolic stability of this compound, identifying its major metabolites, and elucidating the cytochrome P450 (CYP) enzymes responsible for its metabolism in human liver microsomes.
Data Presentation: Metabolite Formation
While specific quantitative kinetic data for this compound metabolism in human liver microsomes is not extensively available in the public domain, the primary metabolic conversion is the hydrolysis of the acetate (B1210297) groups. The initial and primary metabolic step is deacetylation to form norethisterone.
Table 1: Major Metabolic Reactions of this compound in Human Liver Microsomes
| Metabolic Reaction | Resulting Metabolite(s) | Notes |
| Deacetylation | Norethisterone | A primary and rapid metabolic step. |
| Ring A Saturation | Dihydro-metabolites | Further metabolism of norethisterone. |
| Ring A Aromatization | Aromatic metabolites | Minor pathway. |
| 3-Ketone Formation | 3-keto metabolites | Occurs on the steroid backbone. |
| Hydroxylation | Polyhydroxylated steroids | Further downstream metabolism leading to more polar compounds.[1] |
Experimental Protocols
The following are detailed protocols for key in vitro metabolism experiments.
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
This protocol is designed to determine the rate at which this compound is metabolized by human liver microsomes.
1. Materials and Reagents:
-
This compound
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent) for quenching
-
Internal standard for analytical quantification
-
96-well incubation plate
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and this compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of this compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Metabolite Identification of this compound
This protocol aims to identify the major metabolites of this compound formed in human liver microsomes.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of reference standards for potential metabolites (e.g., norethisterone).
2. Experimental Procedure:
-
Follow the incubation procedure as described in Protocol 1, but with a longer incubation time (e.g., 60-120 minutes) to allow for sufficient metabolite formation.
-
Terminate the reaction with cold acetonitrile.
-
Process the samples as described in Protocol 1.
-
Analyze the samples using a high-resolution LC-MS/MS system capable of performing metabolite profiling and structural elucidation.
3. Data Analysis:
-
Compare the mass spectra and retention times of the detected metabolites with those of the reference standards.
-
Utilize metabolite identification software to predict and identify potential metabolites based on mass shifts from the parent drug.
Protocol 3: Determination of Enzyme Kinetics (Km and Vmax)
This protocol is a general procedure to determine the Michaelis-Menten kinetic parameters for the primary metabolic pathway of this compound.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Experimental Procedure:
-
Substrate Concentrations: Prepare a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM).
-
Incubation: For each substrate concentration, perform the incubation with human liver microsomes and the NADPH regenerating system for a short, predetermined time within the linear range of metabolite formation.
-
Quantification: Quantify the formation of the primary metabolite (e.g., norethisterone) using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the rate of metabolite formation (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.
Protocol 4: Cytochrome P450 Reaction Phenotyping
This protocol helps to identify the specific CYP isoforms involved in this compound metabolism using either recombinant human CYP enzymes or chemical inhibitors.
1. Materials and Reagents:
-
This compound
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Selective chemical inhibitors for specific CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9)
-
Control microsomes (without expressed CYPs)
2. Experimental Procedure (Recombinant Enzyme Approach):
-
Incubate this compound with each individual recombinant CYP isoform and the NADPH regenerating system.
-
Measure the rate of metabolism of this compound or the formation of a key metabolite.
-
The isoform(s) that show the highest metabolic activity are the primary contributors.
3. Experimental Procedure (Chemical Inhibition Approach):
-
Pre-incubate pooled human liver microsomes with a selective chemical inhibitor for a specific CYP isoform.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Measure the rate of metabolism and compare it to a control incubation without the inhibitor.
-
Significant inhibition of metabolism indicates the involvement of that specific CYP isoform. While direct evidence for this compound is limited, studies on the structurally similar ethinylestradiol suggest the involvement of CYP3A4 and CYP2C9.[4]
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for in vitro metabolism studies.
References
- 1. The metabolism of this compound by rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Bioavailability and pharmacokinetics of norethisterone in women after oral doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethynodiol Diacetate in Hormone Replacement Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethynodiol (B195179) diacetate in hormone replacement therapy (HRT) research. This document details its mechanism of action, relevant signaling pathways, and protocols for key in vitro and in vivo experiments.
Introduction
Ethynodiol diacetate is a synthetic progestin that functions as a prodrug and is rapidly metabolized to its active form, norethisterone (also known as norethindrone).[1] While historically used in oral contraceptives, its progestogenic properties make it a subject of interest in HRT research, particularly for its role in opposing the proliferative effects of estrogen on the endometrium. Understanding its specific activities and comparing them to other progestins is crucial for developing safer and more effective HRT regimens.
Mechanism of Action
This compound exerts its biological effects through its active metabolite, norethisterone. Norethisterone acts as an agonist for the progesterone (B1679170) receptor (PR), mimicking the effects of endogenous progesterone.[2] By binding to and activating PRs in target tissues such as the female reproductive tract, mammary gland, hypothalamus, and pituitary, it modulates gene expression.[2][3]
The primary mechanisms of action relevant to HRT include:
-
Endometrial Protection: Norethisterone induces secretory changes in the estrogen-primed endometrium, thereby preventing endometrial hyperplasia and reducing the risk of endometrial cancer.[3] This is a critical function for any progestin used in HRT in women with an intact uterus.
-
Suppression of Gonadotropins: By acting on the hypothalamus and pituitary, norethisterone can reduce the frequency of gonadotropin-releasing hormone (GnRH) pulses and blunt the luteinizing hormone (LH) surge, although this is more central to its contraceptive effect.[2][3]
-
Estrogenic and Androgenic Activity: Norethisterone and its metabolites possess weak estrogenic and androgenic properties.[2] Some metabolites can bind to and activate estrogen receptors (ERs), which may contribute to its overall biological effect, including potential effects on bone density.[4][5]
Signaling Pathways
The primary signaling pathway for this compound (via norethisterone) is through the nuclear progesterone receptor. Upon binding, the receptor-ligand complex translocates to the nucleus and binds to progesterone response elements (PREs) on target genes, modulating their transcription.
In endometrial cells, this leads to the regulation of genes involved in differentiation and inhibition of proliferation. Key signaling pathways influenced by progesterone receptor activation include the downregulation of growth factor signaling pathways like the PDGFR and JAK/STAT pathways.[6] Progesterone also induces the expression of inhibitors of the Wnt/β-catenin signaling pathway, such as DKK1 and FOXO1, which plays a role in controlling cell proliferation.
Norethisterone binds to the progesterone receptor, leading to the modulation of gene transcription in endometrial cells.
Quantitative Data
The following tables summarize key quantitative data for this compound and its active metabolite, norethisterone, relevant to HRT research.
Table 1: Receptor Binding Affinity of Norethisterone
| Receptor | Ligand | Relative Binding Affinity (RBA) (%) | Reference Compound |
| Progesterone Receptor (PR) | Norethisterone | 152 | Progesterone (100%) |
| Androgen Receptor (AR) | Norethisterone | 3.2 | Dihydrotestosterone (100%) |
| Estrogen Receptor (ER) | Norethisterone | <0.1 | Estradiol (100%) |
| Glucocorticoid Receptor (GR) | Norethisterone | <1 | Dexamethasone (100%) |
Data compiled from studies assessing the binding of norethisterone to various steroid receptors.[7] Note that while norethisterone itself has low affinity for the estrogen receptor, some of its metabolites have been shown to bind to and activate ERα and ERβ.[4][5][8]
Table 2: Pharmacokinetic Parameters of Norethisterone after Oral Administration of this compound
| Parameter | Value | Population |
| Time to Peak (Tmax) | < 4 hours | Premenopausal Women |
| Terminal Elimination Half-life (t1/2) | 4 - 6.9 hours | Premenopausal Women |
| Mean Elimination Half-life (t1/2) | 7.6 hours | Women (general) |
| Conversion to Ethinyl Estradiol | ~4 µg EE per 1 mg NET | Postmenopausal Women |
Pharmacokinetic data is primarily from studies in premenopausal women receiving this compound as an oral contraceptive, with some data on metabolism in postmenopausal women.[9][10][11]
Experimental Protocols
In Vitro Assays
1. Progestogenic Activity Assessment using Alkaline Phosphatase (ALP) Induction in Ishikawa Cells
This assay measures the ability of a compound to induce alkaline phosphatase, a marker of progestogenic activity, in a human endometrial adenocarcinoma cell line.
Workflow for assessing progestogenic activity using the alkaline phosphatase induction assay in Ishikawa cells.
Protocol:
-
Cell Culture: Culture Ishikawa cells in a phenol (B47542) red-free medium supplemented with 5% charcoal-stripped fetal bovine serum to minimize background estrogenic effects.
-
Plating: Seed cells into 96-well plates at a density of 2 x 10^3 cells per well.[12]
-
Treatment: After allowing cells to adhere, treat with a range of concentrations of this compound or norethisterone. Include a vehicle control (e.g., DMSO) and a positive control (e.g., progesterone).
-
Incubation: Incubate the plates for a predetermined time, typically 72 hours, to allow for induction of alkaline phosphatase.
-
Cell Lysis: Remove the media, wash the cells with PBS, and lyse the cells. A simple method is to freeze the plates at -80°C for at least 30 minutes.[12]
-
Substrate Addition: Thaw the plates and add a solution of p-nitrophenyl phosphate (pNPP) in an appropriate buffer.[12]
-
Measurement: Incubate at room temperature in the dark and measure the absorbance at 405 nm at regular intervals (e.g., 30, 60, 90 minutes).[12]
-
Data Analysis: Calculate the rate of pNPP conversion and express the results as fold induction over the vehicle control.
2. Cell Proliferation Assay in Endometrial Stromal Cells
This protocol assesses the antiproliferative effects of norethisterone on human endometrial stromal cells (ESCs), which is relevant to its role in managing endometriosis and protecting the endometrium.
Protocol:
-
Cell Isolation and Culture: Isolate ESCs from endometrial tissue samples and culture them.
-
Treatment: Treat cultured ESCs with varying concentrations of norethisterone (e.g., >10 nM) with or without co-treatment with 17β-estradiol.[13]
-
Assessment of Proliferation: Measure the inhibition of cell proliferation using a method such as [3H]thymidine incorporation.[13]
-
Apoptosis and Cytotoxicity: Evaluate the induction of apoptosis by measuring caspase 3/7 activity and by nuclear staining. Assess cytotoxicity by measuring lactate (B86563) dehydrogenase (LDH) leakage.[13]
In Vivo Models
1. Ovariectomized (OVX) Rat Model for Osteoporosis Research
This model is used to mimic postmenopausal bone loss and to evaluate the effects of HRT agents on bone mineral density (BMD).
Workflow for the ovariectomized rat model to study the effects of this compound on bone mineral density.
Protocol:
-
Animal Model: Use adult female Sprague-Dawley or Wistar rats, approximately 6 months of age.[5][6]
-
Surgery: Perform bilateral ovariectomy (OVX) to induce estrogen deficiency. A sham operation should be performed on the control group.[5][14]
-
Post-Operative Period: Allow a period of 6-8 weeks after surgery for the establishment of significant bone loss.[14]
-
Treatment: Administer this compound or norethisterone orally at the desired dose. Include an estrogen-only group, a combination group, and a vehicle control group.
-
BMD Measurement: Measure bone mineral density (BMD) of the lumbar spine and femur at the beginning and end of the treatment period using dual-energy X-ray absorptiometry (DXA).[15]
-
Data Analysis: Compare the changes in BMD between the different treatment groups to assess the effect of this compound on preventing or reversing bone loss.
Safety Considerations in HRT Research
When investigating this compound for HRT, it is important to consider its potential risks, which have been primarily studied in the context of oral contraceptives.
-
Breast Cancer Risk: Some studies have suggested an increased risk of breast cancer with the use of oral contraceptives containing this compound.[1][16] Research on HRT formulations with norethisterone has also indicated a potential increase in breast cancer risk, which may be dependent on the duration of use.[17]
-
Venous Thromboembolism (VTE): Oral HRT is generally associated with an increased risk of VTE.[18][19] The risk may vary depending on the type of progestin used. Transdermal administration of hormones is associated with a lower risk of VTE compared to oral administration.[18]
Conclusion
This compound, through its active metabolite norethisterone, demonstrates potent progestogenic activity, making it a relevant compound for investigation in hormone replacement therapy. Its primary role is the protection of the endometrium from the proliferative effects of estrogen. Further research is warranted to fully characterize its comparative efficacy and safety profile against other progestins commonly used in HRT, particularly concerning its effects on bone health, cardiovascular markers, and long-term safety. The provided protocols offer a framework for conducting such preclinical and clinical investigations.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolism of this compound by rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogenic actions of norethisterone and its A-ring reduced metabolites. Induction of in vitro uterine sensitivity to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen - Wikipedia [en.wikipedia.org]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative and apoptotic effects of norethisterone on endometriotic stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Progestin suppressed inflammation and cell viability of tumor necrosis factor-α-stimulated endometriotic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Hormonal therapies and venous thrombosis: Considerations for prevention and management - PMC [pmc.ncbi.nlm.nih.gov]
Ethynodiol diacetate stability testing in different pH conditions
AN-001: Forced Degradation Study of Ethynodiol (B195179) Diacetate under Various pH Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethynodiol diacetate is a synthetic progestin used in oral contraceptives. As with any pharmaceutical compound, understanding its stability profile is crucial for ensuring product quality, safety, and efficacy. Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. This application note describes a protocol for investigating the stability of this compound across a range of pH conditions to determine its degradation kinetics and identify potential degradation products.
The stability of a drug substance to hydrolysis can be significantly influenced by pH. This compound possesses two ester functional groups which are susceptible to hydrolysis under both acidic and basic conditions. Therefore, a comprehensive understanding of its pH-rate profile is critical for formulation development and for defining appropriate storage conditions.
Chemical Structure
This compound, with the chemical name (3β,17α)-19-Norpregn-4-en-20-yne-3,17-diol diacetate, has the following structure:
The two acetate (B1210297) ester groups at the C3 and C17 positions are the primary sites for hydrolytic degradation.
Potential Degradation Pathways
Under aqueous conditions, particularly at non-neutral pH, this compound is expected to undergo hydrolysis of its ester linkages. This can occur in a stepwise manner, leading to mono-acetylated intermediates and ultimately to ethynodiol. The rate of hydrolysis is anticipated to be catalyzed by both hydrogen (acid-catalyzed) and hydroxide (B78521) (base-catalyzed) ions. It has been noted that this compound is metabolized in the body to norethisterone, which suggests that under certain conditions, other degradation or transformation pathways might be possible.
Data Presentation
The following tables present example data to illustrate how the results of a pH stability study on this compound could be summarized. This data is hypothetical and intended for illustrative purposes only.
Table 1: Percentage Degradation of this compound at 50°C
| pH | Time (hours) | % Degradation of this compound |
| 2.0 | 24 | 5.2 |
| 48 | 9.8 | |
| 72 | 14.5 | |
| 4.0 | 24 | 1.1 |
| 48 | 2.0 | |
| 72 | 3.1 | |
| 7.0 | 24 | 0.5 |
| 48 | 1.0 | |
| 72 | 1.5 | |
| 9.0 | 24 | 8.5 |
| 48 | 16.2 | |
| 72 | 23.1 | |
| 11.0 | 24 | 25.4 |
| 48 | 44.3 | |
| 72 | 58.9 |
Table 2: Formation of Major Degradation Products at 50°C after 72 hours
| pH | This compound (% Remaining) | 3-acetyl-ethynodiol (% Area) | 17-acetyl-ethynodiol (% Area) | Ethynodiol (% Area) |
| 2.0 | 85.5 | 8.1 | 4.2 | 2.2 |
| 4.0 | 96.9 | 1.8 | 0.8 | 0.5 |
| 7.0 | 98.5 | 0.9 | 0.4 | 0.2 |
| 9.0 | 76.9 | 12.3 | 6.5 | 4.3 |
| 11.0 | 41.1 | 28.7 | 15.2 | 15.0 |
Table 3: Pseudo-First-Order Degradation Kinetics of this compound at 50°C
| pH | Observed Rate Constant (k_obs) (h⁻¹) | Half-life (t½) (hours) |
| 2.0 | 2.1 x 10⁻³ | 330 |
| 4.0 | 4.4 x 10⁻⁴ | 1575 |
| 7.0 | 2.1 x 10⁻⁴ | 3300 |
| 9.0 | 3.6 x 10⁻³ | 192 |
| 11.0 | 1.2 x 10⁻² | 58 |
Experimental Protocols
Objective: To evaluate the stability of this compound in aqueous solutions across a range of pH values and determine its degradation kinetics.
1. Materials and Reagents
-
This compound Reference Standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Potassium Phosphate Monobasic (KH₂PO₄), analytical grade
-
Sodium Phosphate Dibasic (Na₂HPO₄), analytical grade
-
Citric Acid, analytical grade
-
Sodium Citrate (B86180), analytical grade
-
Boric Acid, analytical grade
-
Potassium Chloride (KCl), analytical grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified (e.g., Milli-Q)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Thermostatically controlled water bath or oven
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Preparation of Buffer Solutions
-
pH 2.0: 0.01 M HCl
-
pH 4.0: Citrate buffer (prepared by mixing appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate to achieve the target pH)
-
pH 7.0: Phosphate buffer (prepared by mixing appropriate volumes of 0.1 M KH₂PO₄ and 0.1 M Na₂HPO₄ to achieve the target pH)
-
pH 9.0: Borate buffer (prepared by mixing appropriate volumes of 0.1 M boric acid/KCl and 0.1 M NaOH to achieve the target pH)
-
pH 11.0: 0.001 M NaOH
4. Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Working Solutions: For each pH condition, dilute the stock solution with the respective buffer to obtain a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the reaction.
5. Stress Conditions
-
Transfer aliquots of each working solution into separate, sealed vials.
-
Place the vials in a thermostatically controlled environment set to a specific temperature (e.g., 50°C or 70°C) to accelerate degradation.
-
At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw a vial for each pH condition.
-
Immediately quench the degradation reaction by cooling the sample and, if necessary, neutralizing it to a pH where the drug is stable (e.g., pH 7).
-
Store the samples at a low temperature (e.g., 2-8°C) until analysis.
6. Analytical Methodology (HPLC)
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For example, Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Analysis: Analyze the stressed samples by HPLC. The peak area of this compound and any degradation products should be recorded. A stability-indicating method should be validated to ensure that all degradation products are well-separated from the parent peak and from each other.
7. Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the natural logarithm of the concentration of this compound versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics.
-
The slope of the line will be equal to the negative of the observed rate constant (k_obs).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k_obs.
-
Identify and quantify degradation products based on their peak areas relative to the total peak area.
Visualizations
Caption: Experimental workflow for the pH stability testing of this compound.
Caption: Proposed hydrolytic degradation pathway of this compound.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ethynodiole Diacetate HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of ethynodiole diacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes of peak tailing for ethynodiole diacetate in reversed-phase HPLC?
Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent issue in HPLC. For ethynodiole diacetate, this is often due to secondary interactions between the analyte and the stationary phase. The primary cause of peak tailing is the presence of more than one retention mechanism.[1]
Key factors include:
-
Secondary Silanol (B1196071) Interactions: The most common cause is the interaction between polar or ionized functional groups on the analyte and unreacted, acidic silanol groups on the silica-based stationary phase surface.[2][3][4] Ethynodiol diacetate, while largely nonpolar, has ester groups that can engage in these secondary interactions.
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to interactions with ionized silanols, especially at a pH above 3.0.[1]
-
Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet or frit can distort peak shape. A physical void at the column inlet can also cause tailing.
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to asymmetrical peaks.
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in connections, can cause peak broadening and tailing.
Q2: My ethynodiole diacetate peak is tailing. How can I fix it by modifying the mobile phase?
Optimizing the mobile phase is a critical step in resolving peak tailing.
-
Adjusting pH: Operating at a lower pH (around 2.5-3.0) can suppress the ionization of residual silanol groups on the silica (B1680970) packing, minimizing secondary interactions that cause tailing. Ensure your column is stable at low pH.
-
Increasing Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help maintain a stable pH and mask the activity of residual silanols.
-
Using Mobile Phase Additives: A traditional method involves adding a sacrificial base, like triethylamine (B128534) (TEA), to the mobile phase. TEA preferentially interacts with the active silanol sites, preventing them from interacting with your analyte.
Q3: Could my HPLC column be the source of the peak tailing? How do I check?
Yes, the column is a very common culprit.
-
Column Chemistry: Use a high-purity, modern, end-capped column. End-capping chemically bonds a small silane (B1218182) to the residual silanol groups, effectively shielding them from interacting with the analyte. For steroid analysis, phenyl-type columns (like an Agilent ZORBAX SB-Phenyl) have shown good performance for ethynodiole diacetate.
-
Column Health:
-
Contamination: If the column is contaminated, you may observe increased backpressure along with peak tailing. Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).
-
Bed Deformation: A void at the column inlet can cause significant tailing. This is often irreversible, and the column may need to be replaced.
-
Testing: The quickest way to confirm a column problem is to substitute it with a new, known-good column of the same type. If the peak shape improves, the original column was the issue. Using a guard column can help protect your analytical column from contaminants and extend its lifetime.
-
Q4: Can my sample preparation or injection solvent cause peak tailing for ethynodiole diacetate?
Absolutely. The way you prepare and introduce your sample into the system is crucial.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing. Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
Sample Overload: Injecting too much sample can lead to broad, tailing peaks. Solution: Try diluting your sample or reducing the injection volume to see if the peak shape improves.
-
Matrix Effects: If your sample is in a complex matrix (e.g., biological fluids), other components can interfere with the chromatography. Solution: Employ a sample clean-up procedure like Solid Phase Extraction (SPE) to remove interfering contaminants before injection.
Quantitative Data Summary: HPLC Parameters
The following table summarizes typical starting parameters for the HPLC analysis of ethynodiole diacetate, based on published methods. These should be used as a starting point for method development and troubleshooting.
| Parameter | Recommended Condition | Rationale / Notes |
| Column | Agilent ZORBAX SB-Phenyl, 4.6 mm x 15 cm, 5 µm | Phenyl columns offer alternative selectivity for steroids. StableBond (SB) chemistry allows for use at low pH to minimize silanol interactions. |
| Mobile Phase | Gradient mixture of Acetonitrile and Water | A common mobile phase for steroid analysis. Gradient elution is often required for separating ethynodiole diacetate from other active ingredients like ethinyl estradiol. |
| pH | Adjust aqueous phase to pH 2.5 - 3.5 with an acid (e.g., phosphoric acid) | Low pH protonates silanol groups, reducing secondary interactions and improving peak shape for polar-interacting compounds. |
| Flow Rate | 1.0 - 2.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | Suitable for detecting the steroid structure. |
| Injection Volume | 5 - 20 µL | Keep the volume low to prevent band broadening. |
| Sample Diluent | Initial Mobile Phase Composition | Minimizes solvent mismatch effects that can cause peak distortion. |
Experimental Protocol: Standard HPLC Analysis
This protocol outlines a general procedure for the analysis of ethynodiole diacetate.
1. Materials and Reagents
-
Ethynodiole Diacetate Reference Standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Ultrapure Water (18.2 MΩ·cm)
-
Phosphoric Acid (or other suitable acid for pH adjustment)
-
0.45 µm Syringe filters
2. Instrument and Conditions
-
HPLC system with gradient capability and UV detector.
-
Column: C18 or Phenyl, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Ultrapure Water (pH adjusted to 3.0 with Phosphoric Acid).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Standard Solution Preparation
-
Prepare a stock solution of Ethynodiole Diacetate (e.g., 1 mg/mL) in methanol.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) to a working concentration (e.g., 0.1 mg/mL).
4. Sample Preparation
-
For a tablet dosage form, accurately weigh and crush a tablet.
-
Transfer the powder to a volumetric flask and dissolve in methanol or a suitable solvent.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Run
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the standard solution to determine the retention time and peak shape.
-
Inject the sample solution.
-
Run a suitable gradient program to elute the analyte. A starting point could be:
-
0-10 min: 50% to 90% B
-
10-12 min: Hold at 90% B
-
12-15 min: Return to 50% B and re-equilibrate.
-
6. Data Analysis
-
Integrate the peak for ethynodiole diacetate.
-
Calculate the tailing factor (or asymmetry factor). A USP tailing factor should ideally be ≤ 1.5.
Visualization
The following flowchart illustrates a logical workflow for troubleshooting peak tailing issues.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
Ethynodiol Diacetate Interference in Immunoassay Detection: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding ethynodiol (B195179) diacetate interference in immunoassay detection.
Frequently Asked Questions (FAQs)
Q1: What is ethynodiol diacetate and why might it interfere with my immunoassay?
This compound is a synthetic progestin, a type of steroid hormone, used in some oral contraceptives.[1] Due to its steroidal structure, it can be structurally similar to endogenous hormones like progesterone (B1679170), testosterone, and cortisol. This structural similarity can lead to cross-reactivity in immunoassays, where the assay's antibodies bind to this compound in addition to the target analyte.[2][3][4][5] This is particularly common in competitive immunoassays.
Q2: Which types of immunoassays are most susceptible to interference from this compound?
Competitive immunoassays are generally more prone to cross-reactivity from structurally similar molecules like this compound than sandwich immunoassays. In a competitive format, the interfering substance competes with the target analyte for a limited number of antibody binding sites, which can lead to an over- or underestimation of the analyte's concentration.
Q3: What are the typical consequences of this compound interference in an immunoassay?
Q4: Is there any known quantitative data on the cross-reactivity of this compound in common hormone assays?
Published quantitative data on the cross-reactivity of this compound across a wide range of commercial immunoassays is limited. However, one study investigating the cross-reaction of several oral contraceptive steroids found that this compound did not cause significant interference in competitive binding assays for progesterone and estradiol (B170435) at typical therapeutic doses. It is important to note that the potential for interference can vary significantly between different assays and manufacturers.
Troubleshooting Guide
Initial Steps for Suspected Interference
If you suspect that this compound is interfering with your immunoassay, the following initial steps are recommended:
-
Review the Assay's Package Insert: Manufacturers often provide data on the cross-reactivity of their assays with various compounds. Check for any information regarding this compound or other synthetic progestins.
-
Sample History Review: Confirm if the samples being tested could potentially contain this compound.
-
Perform a Serial Dilution: Diluting the sample can help identify interference. If an interfering substance is present, the results may not be linear upon dilution. Once the interferent is sufficiently diluted, the analyte concentration, when corrected for the dilution factor, should plateau.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for suspected immunoassay interference.
Quantitative Data Summary
The following table summarizes the limited available data on the cross-reactivity of this compound in specific immunoassays. Researchers are encouraged to perform their own validation studies.
| Target Analyte | Immunoassay Type | Cross-Reactivity of this compound | Reference |
| Progesterone | Competitive Protein-Binding Assay | Not significant at therapeutic doses | |
| Estradiol | Radioimmunoassay | Not significant at therapeutic doses |
Detailed Experimental Protocols
Protocol 1: Determining the Percentage of Cross-Reactivity
This protocol allows for the determination of the cross-reactivity of this compound in a competitive immunoassay.
Objective: To quantify the percentage of cross-reactivity of this compound with the antibody used in a specific immunoassay.
Materials:
-
Target analyte standard
-
This compound standard
-
Immunoassay kit (including plates, buffers, and detection reagents)
-
Plate reader
Procedure:
-
Prepare a Standard Curve for the Target Analyte: Following the immunoassay kit's instructions, prepare a series of dilutions of the target analyte standard.
-
Determine the 50% Binding Concentration of the Target Analyte (C1): Run the target analyte standard curve in the immunoassay. From the resulting data, determine the concentration of the target analyte that produces 50% of the maximum binding (B/B0 = 50%).
-
Prepare a Standard Curve for this compound: Prepare a series of dilutions of the this compound standard.
-
Determine the 50% Binding Concentration of this compound (C2): Run the this compound standard curve in the immunoassay and determine the concentration that produces 50% of the maximum binding.
-
Calculate the Percentage of Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (C1 / C2) x 100
Signaling Pathway and Interference Mechanism
The following diagram illustrates the mechanism of cross-reactivity in a competitive immunoassay.
Caption: Mechanism of cross-reactivity in a competitive immunoassay.
References
- 1. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Research Portal [iro.uiowa.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
Improving ethynodiol diacetate extraction efficiency from tissues
Welcome to the technical support center for the efficient extraction of ethynodiol (B195179) diacetate from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction protocols and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when extracting ethynodiol diacetate from tissues?
The primary challenges include:
-
Low Recovery: this compound, being a lipophilic steroid, can have strong interactions with tissue components, particularly lipids, leading to incomplete extraction.
-
High Variability: Inconsistent homogenization, phase separation, or evaporation can lead to significant variability between samples.
-
Matrix Effects: Co-extraction of endogenous substances like lipids and proteins can interfere with downstream analysis, especially with sensitive techniques like LC-MS, causing ion suppression or enhancement.[1][2]
-
Analyte Stability: this compound may be susceptible to degradation under harsh extraction conditions, such as extreme pH or high temperatures.
Q2: Which type of tissue is most difficult to extract from?
Tissues with high lipid content, such as adipose and brain tissue, present the most significant challenges.[3] The high lipid content can lead to poor extraction efficiency as the non-polar lipids can compete with the analyte for the organic solvent and cause significant matrix effects in the final analysis.[1][3]
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for cleanup?
Both LLE and SPE can be effective, and the choice depends on the specific tissue matrix, required sample throughput, and available equipment.
-
LLE is a classic and widely used technique. It is effective at removing the bulk of interfering substances but can be labor-intensive and may result in lower recoveries for certain analytes.
-
SPE can offer higher selectivity, cleaner extracts, and better reproducibility.[2] It is also more amenable to automation for high-throughput applications. However, SPE requires method development to select the appropriate sorbent and elution conditions.
Q4: How can I minimize matrix effects in my LC-MS analysis?
To minimize matrix effects, consider the following:
-
Efficient Sample Cleanup: Employing a robust extraction and cleanup protocol (like SPE) is the first and most critical step.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation between this compound and co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples.
Q5: How should I store my tissue samples before extraction?
Tissue samples should be frozen immediately after collection, preferably by snap-freezing in liquid nitrogen, and stored at -80°C to minimize enzymatic degradation of the analyte.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery | Incomplete tissue homogenization. | - Ensure the tissue is completely disrupted. Consider using a bead beater for tougher tissues. - Increase homogenization time or intensity, but keep the sample on ice to prevent degradation. |
| Inefficient extraction solvent. | - For lipophilic compounds like this compound, ensure your organic solvent has appropriate polarity. Acetonitrile (B52724) is often a good starting point for disrupting protein binding and solubilizing the steroid.[4] - Consider a two-step extraction: an initial extraction with a polar solvent like methanol (B129727) or acetonitrile to precipitate proteins, followed by a liquid-liquid extraction with a less polar solvent like methyl tert-butyl ether (MTBE) or hexane (B92381). | |
| Analyte degradation. | - Avoid extreme pH and high temperatures during extraction. - Work quickly and keep samples on ice whenever possible. - Consider adding an antioxidant like BHT to the extraction solvent if oxidative degradation is suspected. | |
| High Variability Between Replicates | Inconsistent homogenization. | - Standardize the homogenization procedure for all samples (e.g., same time, speed, and bead type if using a bead beater). |
| Inconsistent phase separation in LLE. | - Ensure complete separation of aqueous and organic layers before collecting the organic phase. - Centrifuge at a sufficient speed and for an adequate duration to achieve a clear separation. | |
| Incomplete solvent evaporation or reconstitution. | - Ensure the solvent is completely evaporated before reconstitution. - Vortex thoroughly after adding the reconstitution solvent to ensure the analyte is fully dissolved. | |
| Poor Peak Shape or Split Peaks in LC-MS | Matrix effects. | - Improve sample cleanup using SPE. - Dilute the final extract to reduce the concentration of interfering matrix components. - Optimize chromatographic conditions (e.g., gradient, column chemistry). |
| Incomplete dissolution in reconstitution solvent. | - Choose a reconstitution solvent that is compatible with your mobile phase and has good solubility for this compound. A mixture of organic solvent and water is often a good choice. | |
| High Background or Interfering Peaks | Co-extraction of interfering substances. | - For tissues with high lipid content, include a hexane or heptane (B126788) wash step to remove non-polar lipids after the initial extraction.[4] - Optimize your SPE wash steps to remove interferences without eluting the analyte. |
| Contamination from labware. | - Use high-purity solvents and reagents. - Ensure all glassware and plasticware are thoroughly cleaned or use disposable items. |
Data on Extraction Efficiency
The following tables summarize recovery data for steroid extraction from tissues using different methods. While specific data for this compound is limited, the data for similar steroid hormones provide a good starting point for method development.
Table 1: Comparison of Extraction Solvents for Steroids from Tissue
| Solvent System | Analyte(s) | Tissue Type | Average Recovery (%) | Reference |
| Acetonitrile followed by Hexane wash | General Steroids | General Tissue | >85% | [4] |
| Methanol/Water | Steroid Hormones | Beef Muscle | Insufficient for non-polar steroids | [1] |
| Ethyl Acetate | Steroid Hormones | Beef Muscle | Higher recovery for non-polar steroids | [1] |
| Dichloromethane | Estradiol | Brain | ~70-80% | [5] |
| Diethyl Ether | Estradiol | Brain | ~93% (from buffer) | [5] |
Table 2: Comparison of LLE and SPE for Steroid Extraction from Biological Fluids
| Extraction Method | Analyte Class | Matrix | Average Recovery (%) | Key Observation | Reference |
| LLE (Methyl tert-butyl ether) | Various Drugs & Steroids | Plasma | ~70% | Lower recovery and higher variability. | [1] |
| SPE (Polymer-based) | Various Drugs & Steroids | Plasma | ~98% | High and consistent recovery with excellent removal of matrix interferences. | [1] |
| LLE (various) | Alkaline Drugs | Blood | Variable | Lower LOD for some drugs compared to SPE. | [2] |
| SPE (various) | Alkaline Drugs | Blood | Variable | Faster technique, doubled sample throughput. Cleaner extracts. | [2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Tissues
This protocol is a general procedure that should be optimized for your specific tissue type.
1. Tissue Homogenization: a. Weigh approximately 50-100 mg of frozen tissue. b. Place the tissue in a 2 mL tube containing ceramic beads. c. Add 500 µL of ice-cold phosphate-buffered saline (PBS) and an appropriate amount of an internal standard. d. Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 5000 rpm), keeping the samples on ice between cycles. e. Centrifuge at 10,000 x g for 10 minutes at 4°C.
2. Protein Precipitation and Initial Extraction: a. Transfer the supernatant to a clean tube. b. Add 1 mL of ice-cold acetonitrile, vortex for 1 minute, and incubate at -20°C for 30 minutes to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C.
3. Liquid-Liquid Extraction: a. Transfer the supernatant to a new glass tube. b. Add 2 mL of methyl tert-butyl ether (MTBE). c. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes to separate the phases. d. Transfer the upper organic layer to a clean tube. e. Repeat the extraction (steps 3b-3d) on the aqueous layer and combine the organic extracts.
4. Evaporation and Reconstitution: a. Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Tissues
This protocol provides a cleaner extract and is recommended for tissues with high lipid content.
1. Tissue Homogenization and Protein Precipitation: a. Follow steps 1a-2c from the LLE protocol.
2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
3. Sample Loading: a. Dilute the supernatant from step 1 with 1 mL of deionized water. b. Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
4. Washing: a. Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences. b. For high-lipid tissues, a subsequent wash with 1 mL of 40% methanol in water can be beneficial.
5. Elution: a. Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis.
Visualizations
Metabolic Pathway of this compound in Endometrial Tissue
This compound is a prodrug that is rapidly converted to its active metabolites, norethindrone (B1679910) and norethindrone acetate, in the body.[6] In target tissues like the endometrium, it exerts its progestogenic effects by binding to progesterone (B1679170) receptors, which in turn modulates gene expression to alter the endometrial lining, making it unreceptive to implantation.[3]
Caption: Metabolic activation and mechanism of action of this compound.
General Workflow for this compound Extraction from Tissue
The following diagram illustrates the general workflow for extracting this compound from tissue samples, from sample preparation to final analysis.
Caption: Workflow for this compound extraction from tissue samples.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting low recovery of this compound during tissue extraction.
Caption: A logical guide for troubleshooting low extraction recovery.
References
- 1. waters.com [waters.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Etynodiol Diacetate? [synapse.patsnap.com]
- 4. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 5. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
- 6. drugs.com [drugs.com]
Technical Support Center: Ethynodiol Diacetate Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation analysis of ethynodiol (B195179) diacetate in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ethynodiol diacetate in a formulation?
A1: The primary degradation pathway for this compound, a di-ester steroid, is hydrolysis. The two acetate (B1210297) groups are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of monoacetate intermediates and ultimately ethynodiol.[1][2] The presence of moisture and exposure to high temperatures can accelerate this process.[3][4] Oxidation of the steroid nucleus is another potential degradation pathway, which can be prompted by exposure to oxygen, light, and certain excipients.[3]
Q2: What are the critical factors that influence the stability of this compound?
A2: Several factors can impact the stability of this compound in a formulation:
-
pH: this compound is more stable in a neutral pH range. Acidic or alkaline conditions can catalyze the hydrolysis of the ester linkages.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.
-
Moisture: The presence of water is necessary for hydrolysis. Formulations with low water content or protected from humidity will exhibit better stability.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation. Photosensitive drugs should be stored in light-resistant containers.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the steroid structure.
-
Excipients: Incompatibilities between this compound and certain excipients can lead to degradation. It is crucial to conduct excipient compatibility studies during formulation development.
Q3: How can I develop a stability-indicating HPLC method for this compound analysis?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. To develop such a method for this compound, the following steps are recommended:
-
Forced Degradation Studies: Subject the drug substance and product to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. A degradation of 10-15% is generally considered adequate for method validation.
-
Chromatographic Separation: Develop a reversed-phase HPLC (RP-HPLC) method that can separate this compound from all generated degradation products and other formulation components. Several published methods use a C18 or a phenyl column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.
-
Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)). This includes assessing parameters like specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC chromatogram during a stability study.
Possible Causes and Solutions:
-
Degradation Products: The new peaks may be degradation products of this compound.
-
Troubleshooting Step: To confirm, compare the chromatograms of stressed samples (from forced degradation studies) with those of the stability samples. The presence of matching peaks suggests they are degradation products.
-
-
Excipient Degradation or Interaction: The peaks could arise from the degradation of excipients or their interaction with the drug substance.
-
Troubleshooting Step: Analyze a placebo formulation (containing all excipients but no API) that has been subjected to the same stability conditions. If the peaks are present, they are related to the excipients.
-
-
System Contamination: The peaks might be from contamination of the HPLC system, mobile phase, or sample vials.
-
Troubleshooting Step: Inject a blank (diluent) to check for system peaks. Ensure fresh, high-purity solvents are used for the mobile phase.
-
Problem 2: My mass balance in the forced degradation study is below 95%.
Possible Causes and Solutions:
-
Co-eluting Peaks: A degradation product may be co-eluting with the main this compound peak, leading to an inaccurate quantification of the API.
-
Troubleshooting Step: Evaluate the peak purity of the this compound peak using a photodiode array (PDA) detector. If the peak is not pure, optimize the chromatographic method (e.g., change the mobile phase composition, gradient slope, or column) to improve resolution.
-
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and, therefore, will not be detected by a UV detector.
-
Troubleshooting Step: Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to analyze the stressed samples and identify any non-UV active compounds.
-
-
API Precipitation: The API or its degradants may have precipitated out of the solution, especially under strong stress conditions.
-
Troubleshooting Step: Visually inspect the stressed sample solutions for any precipitate. Ensure the chosen diluent can maintain the solubility of the API and its degradation products.
-
-
Volatile Degradants: Volatile degradation products may have formed and escaped from the sample.
-
Troubleshooting Step: This is less common for a large molecule like this compound but can be investigated using headspace gas chromatography (GC) if suspected.
-
Problem 3: I am struggling to separate this compound from a known degradation product.
Possible Causes and Solutions:
-
Inadequate Chromatographic Conditions: The current HPLC method may not have sufficient resolving power for the specific compounds.
-
Troubleshooting Step:
-
Modify the Mobile Phase: Adjust the ratio of the organic solvent to the aqueous phase. A small change in the percentage of acetonitrile or methanol (B129727) can significantly impact retention and selectivity.
-
Change the pH: If the degradation product has ionizable groups, adjusting the pH of the aqueous portion of the mobile phase can alter its retention time.
-
Alter the Column Chemistry: Switch to a column with a different stationary phase (e.g., from a C18 to a phenyl or a cyano column) to exploit different separation mechanisms.
-
Adjust the Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which may improve separation.
-
Modify the Gradient: If using a gradient elution, adjust the gradient slope to enhance the separation of closely eluting peaks.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on an this compound formulation.
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 N HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 N NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid drug product to dry heat at 105°C for 6 hours.
-
Photolytic Degradation: Expose the drug product to UV light (e.g., in a photostability chamber) for an extended period (e.g., 24 hours).
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration with a suitable diluent and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
-
Column: Agilent Zorbax SB-Phenyl, 4.6 mm x 150 cm, 5 µm, or equivalent.
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Initial conditions might be 40% acetonitrile, ramping up to 80% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50 v/v).
Data Presentation
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 2 hours | Hydrolysis of acetate esters |
| Base Hydrolysis | 0.1 N NaOH at room temperature | 30 minutes | Hydrolysis of acetate esters |
| Oxidation | 3% H₂O₂ at room temperature | 2 hours | Oxidation of steroid nucleus |
| Thermal Degradation | Dry heat at 105°C | 6 hours | Various degradation pathways |
| Photolytic Degradation | Exposure to UV light | 24 hours | Photodegradation |
Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The API peak should be free from interference from degradation products, impurities, and excipients. Peak purity index should be > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | Typically 80% to 120% of the test concentration for assay and LOQ to 120% for impurities. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery for the API. For impurities, recovery should be within 90.0% to 110.0%. |
| Precision (RSD) | Repeatability: RSD ≤ 2.0% for the API. Intermediate Precision: RSD ≤ 2.0% for the API. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). RSD ≤ 2.0%. |
Visualizations
References
- 1. Hydrolytic Degradation of Poly (ethylene oxide)-block-Polycaprolactone Worm Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic degradation and morphologic study of poly-p-dioxanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Minimizing Ethynodiol Diacetate Adsorption to Labware
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the adsorption of ethynodiol (B195179) diacetate to laboratory ware. Adsorption can lead to significant errors in experimental results due to the loss of the compound from the solution. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate this issue.
Troubleshooting Guide
Issue: Low or Inconsistent Recovery of Ethynodiol Diacetate
Low or variable concentrations of this compound in your experiments can often be attributed to its adsorption to the surfaces of labware. This compound is a hydrophobic, synthetic progestogen, and like many steroid hormones, it has a tendency to bind to the surfaces of common laboratory plastics and even glass.
Use the following troubleshooting workflow to identify and resolve the source of the adsorption.
Technical Support Center: Ethynodiol Diacetate Analytical Method Validation
Welcome to the technical support center for the analytical method validation of Ethynodiol (B195179) Diacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the analytical method validation for Ethynodiol Diacetate?
A1: Researchers often face several challenges during the analytical method validation for this compound. These can be broadly categorized as:
-
Method Specificity: Ensuring the analytical method can accurately and specifically measure this compound without interference from other components like excipients, impurities, or degradation products.[1]
-
Linearity Issues: Establishing a linear relationship between the concentration of this compound and the analytical signal over a desired range can be difficult.[1]
-
Accuracy and Precision: Consistently obtaining accurate and precise results is a common hurdle. This can be affected by variability in sample preparation, instrument performance, and analyst technique.[1][2]
-
Stability of the Analyte: this compound may degrade under certain conditions (e.g., light, heat, pH). Validating the stability of the analyte in the sample solution and during the analytical procedure is crucial.[1][3]
-
Matrix Effects: The sample matrix (e.g., in a formulated drug product) can interfere with the analysis, impacting the accuracy and reliability of the results.[1]
Q2: Which analytical techniques are most commonly used for the analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most prevalent technique for the analysis of this compound in pharmaceutical formulations.[4][5][6] These methods often utilize UV detection for quantification.[6] Gas Chromatography (GC) can also be employed, but HPLC is generally preferred for its versatility and suitability for non-volatile compounds like this compound.
Q3: What are the typical validation parameters that need to be assessed for an this compound analytical method?
A3: According to regulatory guidelines from bodies like the International Council for Harmonisation (ICH), the following parameters must be validated for an analytical method:[4][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
System Suitability: A test to ensure that the analytical system is working correctly before and during the analysis of samples.
Troubleshooting Guides
Problem 1: Poor Peak Shape or Tailing in HPLC Analysis
Symptoms:
-
Asymmetrical peaks (tailing or fronting).
-
Reduced peak height and broader peaks.
-
Inconsistent retention times.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For this compound, a neutral to slightly acidic pH is generally suitable. |
| Contaminated or Degraded Column | 1. Flush the column with a strong solvent (e.g., isopropanol, acetonitrile). 2. If the problem persists, replace the column. |
| Presence of Silanol (B1196071) Interactions | Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%) to block active silanol groups on the column packing. |
| Sample Solvent Incompatibility | Ensure the sample solvent is similar in strength to or weaker than the mobile phase. |
Problem 2: Inconsistent or Low Recovery (Accuracy Issues)
Symptoms:
-
Recovery values are consistently below or above the acceptable range (typically 98-102%).
-
High variability in recovery results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Sample Extraction | 1. Increase the extraction time or use a more vigorous extraction technique (e.g., sonication, vortexing). 2. Evaluate different extraction solvents to ensure complete dissolution of this compound. |
| Analyte Degradation | 1. Prepare samples fresh and analyze them immediately. 2. Protect samples from light and heat. 3. Investigate the stability of the analyte in the chosen sample solvent. |
| Matrix Interference | 1. Perform a matrix effect study by comparing the response of the analyte in the sample matrix to the response in a clean standard solution. 2. If matrix effects are significant, consider a sample cleanup step (e.g., solid-phase extraction) or use a matrix-matched calibration curve. |
| Inaccurate Standard Preparation | 1. Verify the purity and potency of the reference standard. 2. Double-check all calculations and dilutions for the preparation of standard solutions. |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound Assay
This protocol is a general guideline based on commonly published methods.[4][5][6] Method parameters should be optimized and validated for your specific application.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Agilent Zorbax SB-Phenyl, 4.6 mm x 150 mm, 5 µm particle size.[4][5]
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and Milli-Q water.[4][5] (Specific gradient to be optimized based on the separation of this compound from other components).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
3. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.025 - 0.25 mg/mL).[4][5]
-
Sample Preparation: For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer to a suitable volumetric flask. Add a portion of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
Data Presentation
Table 1: Summary of Validation Parameters for a Typical RP-HPLC Method for this compound
| Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference at the retention time of this compound | Peak is spectrally pure and well-resolved from placebo and degradation peaks. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (mg/mL) | 80-120% of the assay concentration | 0.08 - 0.12 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% |
| LOD (mg/mL) | Signal-to-Noise ratio of 3:1 | 0.001 |
| LOQ (mg/mL) | Signal-to-Noise ratio of 10:1 | 0.003 |
| Robustness | RSD of results should be ≤ 2.0% for all variations | All results within acceptable limits for variations in flow rate, mobile phase composition, and column temperature. |
Visualizations
References
- 1. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 2. 5 Common Challenges in Pharma Drug substance Process Validation [totalpharmaceuticaltopics.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel reversed-phase HPLC method for simultaneous determination of this compound (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of this compound and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
Resolving co-elution of ethynodiol diacetate and its metabolites
Welcome to the technical support center for the analysis of ethynodiol (B195179) diacetate and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding co-elution and other challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is ethynodiol diacetate and what are its primary metabolites?
This compound is a synthetic progestin used in oral contraceptives.[1] In the body, it is rapidly and extensively metabolized to its active form, norethindrone (B1679910) (also known as norethisterone).[1][2] Therefore, when analyzing biological samples, it is crucial to achieve chromatographic separation between the parent drug, this compound, and its primary metabolite, norethindrone.
Q2: What is co-elution and why is it a concern in this analysis?
Co-elution is the phenomenon where two or more different compounds elute from a chromatography column at the same time, resulting in overlapping or unresolved peaks.[3] This poses a significant problem for the analysis of this compound and its metabolites because it prevents accurate quantification and identification of each individual compound.[3] If this compound and norethindrone co-elute, it is impossible to determine the concentration of each, which is critical for pharmacokinetic and metabolic studies.
Q3: How can I identify if I have a co-elution problem?
Before modifying your method, it's essential to confirm that co-elution is occurring.[4]
-
Peak Shape Analysis: Look for signs of peak asymmetry. While ideal peaks are symmetrical and Gaussian, co-elution can manifest as peak fronting, tailing, or the appearance of a "shoulder" on the main peak.[3][4]
-
Spectral Purity Analysis: If you are using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, you can assess the spectral purity across the peak. The UV-Vis spectra should be identical from the peak's upslope to its downslope. If the spectra differ, it indicates the presence of more than one compound.[3]
-
Mass Spectrometry (MS) Detection: An MS detector provides the highest confidence. By examining the mass spectra across the chromatographic peak, you can identify if multiple mass-to-charge ratios (m/z), corresponding to different compounds, are present at the same retention time.[3]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic workflow for troubleshooting and resolving the co-elution of this compound and its metabolites. The most effective approach is to modify one chromatographic parameter at a time to isolate the variable that resolves the issue.
Issue: Poor resolution between this compound and norethindrone peaks.
Step 1: Adjust Mobile Phase Composition (Selectivity)
Altering the mobile phase is often the simplest and most effective way to improve selectivity, which is the separation factor between two peaks.[3]
-
Change Organic Solvent Strength: In reversed-phase HPLC, weakening the mobile phase (i.e., decreasing the percentage of the organic solvent like acetonitrile (B52724) or methanol) will increase the retention time of both compounds.[3] This increased interaction with the stationary phase can often improve resolution. Try decreasing the organic content by 5-10% increments.
-
Change Organic Solvent Type: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol (B129727), or use a ternary mixture of water, acetonitrile, and methanol. These solvents have different properties that can alter the elution order and separation.
-
Modify Mobile Phase pH (for ionizable compounds): While this compound and norethindrone are not strongly ionizable, minor pH adjustments can sometimes influence interactions with residual silanols on silica-based columns, potentially improving peak shape and resolution.[5]
Step 2: Change the Stationary Phase (Column Chemistry)
If modifying the mobile phase is unsuccessful, changing the column provides an orthogonal approach to improving selectivity.
-
Switch Column Chemistry: The stationary phase chemistry is a dominant factor in separation. If you are using a standard C18 column, consider switching to a different phase that offers alternative interactions.
-
Phenyl-Hexyl Phase: The phenyl rings in this stationary phase can interact with the steroid ring structures of this compound and norethindrone through pi-pi interactions, offering a different selectivity compared to the hydrophobic interactions of a C18 column.[6][7]
-
Cyano (CN) Phase: A cyano column can operate in both normal-phase and reversed-phase modes and provides different dipole-dipole interactions.
-
Pentafluorophenyl (PFP) Phase: This phase offers a unique combination of hydrophobic, pi-pi, dipole, and ion-exchange interactions, making it a powerful choice for resolving structurally similar compounds.
-
Step 3: Adjust Temperature
Column temperature affects mobile phase viscosity and mass transfer kinetics, which can influence selectivity.
-
Increase or Decrease Temperature: Vary the column temperature in 5 °C increments (e.g., from 25 °C up to 40 °C). Changes in temperature can alter the relative retention times of the analytes, sometimes leading to improved separation. Note that retention times typically decrease as temperature increases.[8]
Step 4: Consider Gas Chromatography (GC-MS)
For certain applications, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative. GC often provides very high resolution. The analytes would need to be volatile and thermally stable, or they can be derivatized to increase their volatility.
-
Methodology: The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer detector allows for excellent identification and quantification.
-
Considerations: Derivatization may be required, which adds a step to sample preparation. High temperatures in the injector and column can potentially cause degradation of thermally labile compounds.
Data Presentation: Example HPLC Methods
The following tables summarize starting conditions from published methods for the analysis of this compound. These can be used as a foundation for method development.
Table 1: HPLC Method Parameters for this compound
| Parameter | Method 1 | Method 2 | Method 3 (USP) |
| Column | Agilent ZORBAX SB-Phenyl, 4.6 x 150 mm, 5 µm | RP-2, 3.2 x 250 mm | L10 packing |
| Mobile Phase | Gradient mixture of Acetonitrile and Milli-Q Water | Isocratic: 38% (v/v) Acetonitrile in Water | Isocratic: 41% Acetonitrile in Water |
| Detection | UV | UV (210 nm and 280 nm) | UV (210 nm) |
| Reference | [6][9] | [10] | [11][12] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method Development for this compound and Norethindrone
This protocol outlines a systematic approach to developing a method capable of resolving this compound from its metabolite, norethindrone.
-
Standard Preparation:
-
Prepare individual stock solutions of this compound and norethindrone in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Prepare a working "resolution" solution containing both analytes at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions in the initial mobile phase.
-
-
Initial Chromatographic Conditions:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Begin with an isocratic mixture of 50:50 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set to a wavelength where both compounds have reasonable absorbance (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Initial Analysis:
-
Inject the individual standards first to determine their retention times under the initial conditions.
-
Inject the mixed resolution solution to assess the degree of separation or co-elution.
-
-
Method Optimization (Refer to Troubleshooting Guide):
-
If co-elution occurs:
-
Adjust Solvent Strength: Decrease the acetonitrile percentage to 45%, then 40%, observing the change in retention and resolution.
-
Introduce a Gradient: If isocratic elution fails, develop a shallow gradient. For example, start at 30% acetonitrile and increase to 70% over 15 minutes. This can often resolve peaks with different polarities.
-
Change Solvent: If resolution is still poor, switch the organic modifier from acetonitrile to methanol and repeat the optimization steps.
-
Change Column: If mobile phase optimization is insufficient, switch to a Phenyl-Hexyl column and re-optimize the mobile phase conditions.
-
-
-
System Suitability:
-
Once adequate separation is achieved (Resolution > 2.0), perform replicate injections of the mixed standard to ensure the method is reproducible. Check parameters like peak area precision (%RSD), retention time precision, tailing factor, and theoretical plates.
-
Visualizations
Metabolic Pathway
Caption: Metabolic conversion of this compound.
Troubleshooting Workflow for Co-elution
Caption: Logical workflow for resolving co-elution issues.
Experimental Workflow for HPLC Method Development
Caption: Step-by-step HPLC method development workflow.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. drugs.com [drugs.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. bvchroma.com [bvchroma.com]
- 6. Novel reversed-phase HPLC method for simultaneous determination of this compound (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of this compound and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Support Center: Enhancing Ethynodiol Diacetate Detection in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ethynodiol (B195179) diacetate analysis by mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of ethynodiol diacetate, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing a weak or no signal for this compound?
Possible Causes:
-
Suboptimal Ionization: this compound may not ionize efficiently under standard electrospray ionization (ESI) conditions.
-
Inadequate Sample Concentration: The concentration of the analyte in the sample may be below the limit of detection of the instrument.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[2]
-
Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the target analyte.[1]
Solutions:
-
Optimize Ionization Source: Experiment with different ionization techniques such as atmospheric pressure chemical ionization (APCI) in both positive and negative ion modes.[3]
-
Sample Enrichment: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.[3][4]
-
Chemical Derivatization: Consider derivatizing this compound to introduce a more readily ionizable group. While not directly reported for this compound, derivatization with reagents like dansyl chloride has been shown to significantly enhance the sensitivity of similar steroid compounds like ethinyl estradiol (B170435).[5][6][7][8]
-
Instrument Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated using an appropriate standard.[1]
Q2: My results show poor reproducibility and precision. What could be the cause?
Possible Causes:
-
Inconsistent Sample Preparation: Variability in the extraction and sample handling process can lead to inconsistent results.
-
Chromatographic Issues: Poor peak shape, shifting retention times, or peak splitting can affect integration and quantification.[9]
-
System Instability: Fluctuations in the LC pump, autosampler, or mass spectrometer can introduce variability.
Solutions:
-
Standardize Protocols: Use a validated and standardized protocol for sample preparation. The use of an internal standard, such as a stable isotope-labeled version of the analyte, is highly recommended to correct for variability.[10]
-
Optimize Chromatography: Ensure the HPLC method is robust. Use a suitable column, such as a C18 or phenyl column, and optimize the mobile phase composition and gradient to achieve good peak shape and resolution.[3][11] Regularly flush the column to prevent contamination buildup.[9]
-
System Suitability Tests: Perform regular system suitability tests to ensure the LC-MS/MS system is performing optimally.
Q3: I am observing high background noise or baseline drift. How can I resolve this?
Possible Causes:
-
Contaminated Mobile Phase or Solvents: Impurities in the mobile phase can contribute to high background noise.[10]
-
Dirty Ion Source: Contamination of the ion source is a common cause of high background and reduced sensitivity.
-
Leaks in the LC System: Air leaks in the fluidic path can cause baseline instability.[12]
Solutions:
-
Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.[10]
-
Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations.
-
Leak Check: Perform a thorough leak check of the LC system.[12]
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for developing an LC-MS/MS method for this compound?
A good starting point is to use a reversed-phase C18 or phenyl column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid to aid in protonation for positive ion mode.[3][11] For initial MS parameter optimization, infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize fragmentation parameters to identify suitable product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Q5: How can I improve the sensitivity of my assay to detect low concentrations of this compound?
To enhance sensitivity, consider the following strategies:
-
Solid-Phase Extraction (SPE): This technique can be used to clean up the sample and concentrate the analyte.[3][4]
-
Chemical Derivatization: As mentioned in the troubleshooting guide, derivatization can significantly improve ionization efficiency. For steroid-like compounds, dansyl chloride is a common derivatizing agent that introduces a tertiary amine group, which is readily protonated in ESI.[5][6]
-
Optimize MS Parameters: Fine-tune parameters such as spray voltage, gas flows, and collision energy to maximize the signal for your specific analyte and instrument.[1]
Q6: What are the expected fragmentation patterns for this compound in mass spectrometry?
This compound is a di-ester of a steroid. In mass spectrometry, esters can undergo characteristic fragmentation. Under electron impact ionization, diesters of diols can show intense peaks corresponding to the loss of an acyloxy group ([M - RCOO]+) or a carboxylic acid molecule ([M - RCOOH]+).[13] For this compound, this would correspond to the loss of an acetate (B1210297) group or acetic acid. In electrospray ionization tandem mass spectrometry (ESI-MS/MS), similar fragmentation pathways can be expected following the formation of a protonated molecule [M+H]+.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline based on methods used for similar steroid compounds and should be optimized for your specific application.[4]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the sample onto the SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of a weak organic solvent (e.g., hexane) to remove non-polar interferences.
-
Drying: Dry the SPE cartridge under a stream of nitrogen for approximately 2 minutes.
-
Elution: Elute the analyte with 1 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile, at a slow flow rate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.[4] Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: Chemical Derivatization with Dansyl Chloride (Adapted for this compound)
This protocol is adapted from methods for other steroids and serves as a starting point.[5]
-
Extraction: Perform an initial extraction of this compound from the sample matrix (e.g., using LLE or SPE).
-
Derivatization Reaction:
-
To the dried extract, add 50 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone) and 50 µL of a sodium bicarbonate buffer (e.g., 0.1 M, pH 9).
-
Vortex the mixture and heat at 60°C for 15 minutes in a water bath.
-
-
Quenching and Cleanup:
-
After cooling, add 500 µL of water to the reaction mixture.
-
A subsequent SPE cleanup step can be performed to remove excess derivatizing agent and other byproducts.
-
-
Final Preparation: Elute the derivatized analyte, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of this compound and related compounds.
Table 1: Linearity and Recovery Data for this compound (EDA) and Ethinyl Estradiol (EE) [11]
| Analyte | Linearity Range (mg/mL) | Recovery Range (mg/mL) |
| EDA | 0.025 - 0.25 | 0.05 - 0.18 |
| EE | 0.001 - 0.01 | 0.002 - 0.007 |
Table 2: Performance of a Derivatization-Based LC-MS/MS Method for Ethinyl Estradiol (EE) [5]
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 1.0 pg/mL |
| Linearity Range | 1 - 200 pg/mL |
| Regression Value (r) | 0.9988 |
Visualizations
Diagram 1: General Workflow for Enhancing this compound Detection Sensitivity
A generalized workflow for sample preparation and analysis of this compound.
Diagram 2: Troubleshooting Logic for Poor Signal Intensity
A decision-making diagram for troubleshooting poor signal intensity.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. ddtjournal.com [ddtjournal.com]
- 7. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel reversed-phase HPLC method for simultaneous determination of this compound (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gentechscientific.com [gentechscientific.com]
- 13. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ethynodiol Diacetate vs. Norethisterone: An In Vitro Potency Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the progestogenic and hormonal activities of ethynodiol (B195179) diacetate and its active metabolite, norethisterone. The information presented is intended to support research and drug development efforts in the field of hormonal therapeutics.
Introduction
Ethynodiol diacetate is a synthetic progestin that has been utilized in oral contraceptives. A critical aspect of its pharmacology is its role as a prodrug. Following administration, this compound undergoes rapid and extensive metabolism, converting to its biologically active form, norethisterone (also known as norethindrone). Therefore, the in vitro potency of this compound is primarily determined by the activity of norethisterone. This guide will focus on the in vitro hormonal profile of norethisterone, providing quantitative data on its receptor binding and transactivation capabilities.
Data Presentation
The following table summarizes the quantitative in vitro data for norethisterone, focusing on its interaction with key steroid hormone receptors.
| Parameter | Progesterone (B1679170) Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Reference Compound | Source |
| Relative Binding Affinity (RBA) | ~150% | 3.2% | No significant binding | Progesterone (100%) for PR, Dihydrotestosterone (DHT) (100%) for AR, Estradiol (E2) (100%) for ER | [1][2] |
| Transactivation Activity | Potent Agonist | 1.1% (Weak Agonist) | No direct activity | Org 2058 (100%) for PR, DHT (100%) for AR, E2 (100%) for ER | [1] |
Note: The estrogenic effects observed with norethisterone in some contexts are not due to direct binding to the estrogen receptor but are attributed to its metabolism into estrogenic compounds.[3][4] Specifically, norethisterone can be metabolized to A-ring reduced derivatives, such as 3β,5α-tetrahydronorethisterone, which can bind to and activate the estrogen receptor.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays used to characterize the activity of hormonal compounds. The general methodologies for these assays are outlined below.
Competitive Radioligand Binding Assay
This assay is used to determine the relative binding affinity of a test compound for a specific receptor.
-
Preparation of Receptor Source: A source of the target receptor (e.g., cytosol from specific tissues or cell lines, or purified recombinant receptor) is prepared. For instance, human progesterone and androgen receptors can be obtained from the cytosol of MCF-7 cells.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (norethisterone).
-
Separation of Bound and Unbound Ligand: After incubation and reaching equilibrium, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.
-
Quantification: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.
Reporter Gene Transactivation Assay
This assay measures the ability of a compound to activate a receptor and induce the transcription of a target gene.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HeLa or CHO) is cultured. The cells are then transiently transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the steroid hormone receptor of interest (e.g., human PR or AR).
-
A reporter plasmid containing a hormone-responsive element (HRE) upstream of a reporter gene, such as luciferase.
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (norethisterone).
-
Cell Lysis and Reporter Gene Measurement: Following an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The transcriptional activity is expressed as the fold induction over the vehicle control. The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine the potency of the compound as an agonist.
Signaling Pathways
The biological effects of norethisterone are mediated through its interaction with nuclear hormone receptors, which function as ligand-activated transcription factors.
Progesterone Receptor (PR) Signaling Pathway
Norethisterone, as a potent progestin, binds to and activates the progesterone receptor. This initiates a cascade of events leading to the regulation of target gene expression.
Caption: Progesterone Receptor (PR) signaling pathway activated by norethisterone.
Androgen Receptor (AR) Signaling Pathway
Norethisterone exhibits weak androgenic activity by binding to and activating the androgen receptor. The mechanism of action is similar to that of the progesterone receptor.
Caption: Androgen Receptor (AR) signaling pathway activated by norethisterone.
Experimental Workflow
The overall workflow for assessing the in vitro potency of a hormonal compound like norethisterone involves a series of established experimental steps.
Caption: General experimental workflow for in vitro potency assessment.
Conclusion
The in vitro activity of this compound is attributable to its active metabolite, norethisterone. Norethisterone is a potent agonist of the progesterone receptor, which is the primary mechanism for its progestogenic effects. It also demonstrates weak agonistic activity at the androgen receptor, which may account for some of its androgenic side effects. Norethisterone itself does not significantly bind to the estrogen receptor; however, its metabolites can exhibit estrogenic activity. This comprehensive in vitro profile of norethisterone is essential for understanding the pharmacological effects of both norethisterone and its prodrug, this compound, and for guiding further research and development of hormonal therapies.
References
- 1. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norethisterone - Wikipedia [en.wikipedia.org]
- 3. Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogenic actions of norethisterone and its A-ring reduced metabolites. Induction of in vitro uterine sensitivity to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolic profiling of ethynodiol diacetate and levonorgestrel
Comparative Metabolic Profiling: Ethynodiol (B195179) Diacetate vs. Levonorgestrel (B1675169)
A detailed comparison of the metabolic profiles of the synthetic progestins ethynodiol diacetate and levonorgestrel is crucial for understanding their clinical efficacy, side-effect profiles, and potential drug interactions. This guide provides a data-driven overview of their metabolism, supported by experimental protocols and pathway visualizations for researchers, scientists, and drug development professionals.
Introduction to the Compounds
This compound is a progestin that acts as a prodrug, meaning it is converted into its active form in the body.[1] Upon administration, it is rapidly transformed into norethisterone, which is the primary active metabolite responsible for its progestational effects.[1][2]
Levonorgestrel is a second-generation synthetic progestogen and the active levorotatory isomer of norgestrel.[3][4] It is a potent agonist of the progesterone (B1679170) receptor and is used in various hormonal contraceptives.[4][5][6]
Quantitative Data Comparison
Direct comparative quantitative metabolic studies are limited in publicly available literature. However, by compiling data from individual studies, a comparative pharmacokinetic profile can be established.
| Parameter | This compound (metabolized to Norethisterone) | Levonorgestrel | Source |
| Bioavailability | Rapidly absorbed; data on absolute bioavailability is sparse, but peak plasma levels of its active metabolite, norethisterone, are reached within 4 hours. | ~95% (range 85-100%) | [4][7] |
| Plasma Protein Binding | Norethisterone is bound to albumin and sex hormone-binding globulin (SHBG). | ~98% (50% to albumin, 48% to SHBG) | [2][4] |
| Primary Active Compound | Norethisterone | Levonorgestrel | [1][2] |
| Primary Metabolic Organ | Liver | Liver | [2][4][5][8] |
| Key Metabolic Enzymes | Esterases (for conversion to norethisterone) | CYP3A4, CYP3A5, 5α-reductase | [4][5][9] |
| Elimination Half-life | Norethisterone has a terminal elimination half-life of 4-6.9 hours. | 24-32 hours | [4][7] |
| Primary Excretion Route | Urine and feces as metabolites. | ~45% in urine, ~32% in feces. | [2][5] |
Metabolic Pathways
This compound:
This compound's metabolism is a two-step process. First, it undergoes rapid deacetylation by esterase enzymes to form etynodiol.[1] Etynodiol is then oxidized to form the active metabolite, norethisterone.[1] Further metabolism of norethisterone involves the reduction of the A-ring.[3] In vitro studies using rat and human liver have shown that the biotransformation of this compound involves deacetylation, saturation and aromatization of ring A, and the formation of a 3-ketone.[8]
Levonorgestrel:
Levonorgestrel is extensively metabolized in the liver primarily through reduction, hydroxylation, and conjugation.[4][5] The main routes of metabolism include:
-
A-ring reduction: The α,β-unsaturated ketone in ring A is extensively reduced, leading to the formation of metabolites like 3α,5β-tetrahydrolevonorgestrel and 3α,5α-tetrahydrolevonorgestrel.[3][5] 5α-dihydrolevonorgestrel is also produced as an active metabolite by the enzyme 5α-reductase.[4]
-
Hydroxylation: This occurs mainly at the C2α and C16β positions.[3][4]
-
Conjugation: The parent drug and its metabolites are primarily conjugated with sulfates and glucuronides before excretion.[3][5] Metabolites in circulation are predominantly sulfates, while those excreted in urine are mainly in the glucuronide form.[3] The cytochrome P450 enzyme CYP3A4 is involved in its metabolism.[5]
Visualizing the Metabolic Pathways
Caption: Metabolic conversion of this compound to its active form.
Caption: Key metabolic pathways of Levonorgestrel in the liver.
Experimental Protocols
The following describes a general methodology for the in vitro metabolic profiling of progestins like this compound and levonorgestrel using human liver microsomes.
Objective: To identify and quantify the metabolites formed from the parent drug upon incubation with human liver enzymes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Parent compounds (this compound, Levonorgestrel)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching the reaction
-
Internal standard for quantification
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS/MS)
Procedure:
-
Incubation Preparation: A reaction mixture is prepared in a microcentrifuge tube containing phosphate buffer, human liver microsomes, and the parent drug at a specified concentration.
-
Pre-incubation: The mixture is pre-incubated at 37°C for approximately 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system. The final volume is adjusted with phosphate buffer.
-
Incubation: The reaction is allowed to proceed at 37°C for a predetermined time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile, which also serves to precipitate the proteins. An internal standard may be added at this step.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is transferred to a new tube or vial for analysis.
-
LC-MS/MS Analysis: The supernatant is injected into the LC-MS/MS system. The parent drug and its metabolites are separated by the HPLC column based on their physicochemical properties and then detected and quantified by the mass spectrometer.
Caption: Workflow for in vitro drug metabolism studies using liver microsomes.
Summary of Metabolic Differences
The primary metabolic difference lies in their initial activation and subsequent biotransformation. This compound is a prodrug that requires enzymatic conversion to norethisterone to become active.[1][2] Levonorgestrel, on the other hand, is active in its parent form.[10] The metabolic clearance of levonorgestrel can vary significantly between individuals, which may contribute to variability in plasma concentrations.[5] While both undergo extensive hepatic metabolism, the specific enzymes and the resulting metabolite profiles differ, which can influence their clinical characteristics and potential for drug-drug interactions. For instance, drugs that induce or inhibit CYP3A4 can significantly alter the metabolism and efficacy of levonorgestrel.[5]
References
- 1. Etynodiol diacetate - Wikipedia [en.wikipedia.org]
- 2. Ethinyl Estradiol and this compound (Professional Patient Advice) - Drugs.com [drugs.com]
- 3. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 5. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bioavailability and pharmacokinetics of norethisterone in women after oral doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolism of this compound by rat and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
Ethynodiol Diacetate and Desogestrel: A Comparative Guide to Their Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic progestins ethynodiol (B195179) diacetate and desogestrel (B1670305), with a focus on their effects on gene expression. While both compounds are widely used in hormonal contraceptives and exert their effects primarily through the progesterone (B1679170) receptor (PR), the extent of publicly available quantitative data on their gene regulatory effects differs significantly. This document summarizes the current state of knowledge, presents available experimental data, and outlines typical methodologies used in this area of research.
Mechanism of Action: Progesterone Receptor-Mediated Gene Regulation
Ethynodiol diacetate and desogestrel are synthetic progestogens that mimic the action of natural progesterone.[1] Their primary mechanism of action involves binding to and activating the progesterone receptor, a nuclear transcription factor.[1] Upon ligand binding, the receptor-progestin complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects associated with these compounds, such as inhibition of ovulation, changes in the cervical mucus, and alteration of the endometrium to make it less receptive to implantation.[1][2]
Figure 1: General signaling pathway for progestins.
Comparative Analysis of Gene Expression Effects
This compound
This compound is known to bind to progesterone and estrogen receptors.[3] Its binding to the progesterone receptor leads to the modulation of gene expression, which in turn inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory luteinizing hormone (LH) surge.[3] This ultimately prevents ovulation.[3] Furthermore, it induces changes in the endometrium, making it unreceptive to implantation.[1] While the general mechanism is understood, specific quantitative data on the fold changes of individual genes regulated by this compound are currently limited in publicly accessible research.
Desogestrel
More detailed information is available regarding the gene expression changes induced by desogestrel's active metabolite, 3-ketodesogestrel (also known as etonogestrel). A study utilizing Affymetrix GeneChip arrays on the T47D breast cancer cell line, which is a well-established model for studying progesterone receptor signaling, provides quantitative data. This study compared the effects of progesterone and six other clinically relevant progestins, including 3-ketodesogestrel.
The study found a high degree of similarity in the transcriptional responses among the tested progestins, suggesting a similar mechanism of action through the progesterone receptor.[4] The differences in their effects were noted to be more quantitative than qualitative.[4]
Table 1: Gene Regulation by 3-Ketodesogestrel (Active Metabolite of Desogestrel) and Other Progestins in T47Dco Cells
| Gene Symbol | Gene Name | Fold Regulation by 3-Ketodesogestrel | General Function |
| S100P | S100 calcium-binding protein P | Similar to progesterone | Calcium ion binding, cell proliferation |
| PPL | Periplakin | Similar to progesterone | Cell adhesion, cytoskeletal organization |
| IL20RA | Interleukin 20 receptor subunit alpha | Similar to progesterone | Cytokine signaling |
| NET1 | Neuroepithelial cell transforming 1 | Similar to progesterone | Guanine nucleotide exchange factor, cell migration |
| ATP1A1 | ATPase Na+/K+ transporting subunit alpha 1 | Similar to progesterone | Ion transport |
| HIG2 | Hypoxia inducible lipid droplet associated | Similar to progesterone | Cellular response to hypoxia |
| CXCL12 | C-X-C motif chemokine ligand 12 (SDF-1) | Similar to progesterone | Chemokine signaling, cell migration |
Source: Adapted from a study on the quantitative analysis of gene regulation by seven clinically relevant progestins.[4] The study confirmed similar regulation for these genes by all seven progestins via quantitative RT-PCR.[4]
Another study on women with ovarian endometriosis treated with desogestrel (75 μ g/day ) provided immunohistochemical data on protein expression changes in endometriotic tissue.
Table 2: Protein Expression Changes in Endometriotic Tissue Following Desogestrel Treatment
| Marker | Change with Desogestrel | Function |
| Progesterone Receptor (PR) | Increased stromal expression | Hormone reception |
| B-cell lymphoma 2 (Bcl-2) | Increased stromal and epithelial expression | Anti-apoptotic protein |
| Ki-67 | Decreased expression | Proliferation marker |
Source: Based on a study evaluating hormonal, apoptotic, proliferative, and inflammatory markers' expression in Desogestrel-treated women with ovarian endometriosis.[5]
Experimental Protocols
The following sections describe typical experimental protocols for analyzing the effects of compounds like this compound and desogestrel on gene expression.
Figure 2: A typical experimental workflow.
Cell Culture and Treatment
-
Cell Lines: Human cell lines expressing the progesterone receptor, such as the T47D breast cancer cell line or the Ishikawa endometrial adenocarcinoma cell line, are commonly used models.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Prior to treatment, cells are typically cultured in a phenol (B47542) red-free medium with charcoal-stripped serum for at least 24 hours to reduce the influence of endogenous hormones.
-
Treatment: Cells are then treated with various concentrations of this compound, desogestrel (or its active metabolite), or a vehicle control (e.g., ethanol) for a specified period (e.g., 6, 24, or 48 hours).
RNA Isolation and Quality Control
-
Lysis: After treatment, the culture medium is removed, and cells are lysed using a reagent like TRIzol.
-
Extraction: Total RNA is extracted from the lysate following the manufacturer's protocol, which typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.
-
Washing and Solubilization: The RNA pellet is washed with ethanol (B145695) and dissolved in RNase-free water.
-
Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 and 280 nm. RNA integrity is assessed using an Agilent Bioanalyzer or similar technology.
Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.
-
qPCR Reaction: The qPCR is performed in a real-time PCR system using a SYBR Green or probe-based master mix, cDNA template, and gene-specific primers for the target genes and one or more reference (housekeeping) genes (e.g., GAPDH, ACTB).
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the reference gene(s) and comparing the treated samples to the vehicle-treated controls to determine the fold change in gene expression.
Conclusion
Both this compound and desogestrel exert their physiological effects by modulating gene expression through the progesterone receptor. While the overarching mechanism is similar, the specific gene targets and the magnitude of their regulation may differ. Current research provides more detailed quantitative data on the gene regulatory effects of desogestrel, particularly in breast cancer cell line models. For this compound, while its effects on endometrial tissue are well-documented, there is a comparative lack of specific quantitative gene expression data in the public domain.
This guide highlights the need for further research, including head-to-head comparative transcriptomic studies, to fully elucidate the similarities and differences in the gene regulatory profiles of these two widely used progestins. Such studies would be invaluable for understanding their nuanced effects and for the development of future hormonal therapies.
References
- 1. Quantitative analysis of gene regulation by seven clinically relevant progestins suggests a highly similar mechanism of action through progesterone receptors in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ihc.testcatalog.org [ihc.testcatalog.org]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. biocare.net [biocare.net]
- 5. mcgill.ca [mcgill.ca]
A Comparative Guide to the Bioanalytical Validation of Ethynodiol Diacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantitative determination of ethynodiol (B195179) diacetate, a synthetic progestin widely used in oral contraceptives. The selection of an appropriate analytical method is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their specific needs.
Method Performance Comparison
The choice of a bioanalytical method hinges on its performance characteristics. Below is a summary of typical validation parameters for the analysis of ethynodiol diacetate and related steroid compounds by HPLC and LC-MS/MS.
| Parameter | HPLC-UV | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.025 - 0.25 mg/mL (for EDA in pharmaceutical dosage form)[1] | ~5 - 300 pg/mL (for Ethinyl Estradiol (B170435) in human plasma)[2][3] | Data not available for this compound |
| Accuracy | >99% recovery (in synthetic preparations)[4] | 91.80% to 101.44% (for Ethinyl Estradiol QC samples)[2] | Data not available |
| Precision (%RSD) | <2.0% (for formulations) | <19.74% (intra- and inter-day precision for Ethinyl Estradiol) | Data not available |
| Limit of Quantification (LOQ) | Not explicitly stated for biofluids, likely in the ng/mL to µg/mL range | As low as 5 pg/mL (for Ethinyl Estradiol in human plasma) | Data not available |
| Recovery | >99% (from synthetic preparations) | ~68.48% (for Ethinyl Estradiol from plasma) | Data not available |
| Selectivity/Specificity | Moderate; potential for interference from structurally similar compounds. | High; mass spectrometry provides excellent specificity. | High; mass spectrometry provides excellent specificity. |
Note: Data for LC-MS/MS is based on the analysis of ethinyl estradiol, a compound often analyzed alongside this compound. The performance for this compound is expected to be comparable. Limited information is available for the GC-MS analysis of this compound in biological matrices.
Experimental Protocols
A robust and reliable bioanalytical method requires a well-defined experimental protocol. Below is a representative protocol for the determination of this compound in human plasma using LC-MS/MS, which is often preferred for its high sensitivity and selectivity in complex biological matrices.
LC-MS/MS Method for this compound in Human Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry method for the quantification of this compound in human plasma, incorporating sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: 500 µL of plasma is transferred to a polypropylene (B1209903) tube.
-
Internal Standard Spiking: An appropriate internal standard (e.g., a deuterated analog of this compound) is added to all samples except for the blank matrix.
-
Pre-treatment: Samples are pre-treated, for example, by adding an acid or buffer to adjust the pH and disrupt protein binding.
-
SPE Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned sequentially with methanol (B129727) and an equilibration buffer (e.g., ammonium (B1175870) acetate (B1210297) solution).
-
Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a solution to remove interfering substances.
-
Elution: this compound and the internal standard are eluted from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
Chromatographic Column: A reversed-phase column, such as a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm), is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.
-
Injection Volume: A small volume, typically 5-10 µL, of the reconstituted sample is injected.
3. Mass Spectrometric Conditions
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both this compound and its internal standard.
-
Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) are optimized to achieve the best signal intensity.
Workflow and Pathway Diagrams
To visually represent the logical flow of the bioanalytical process, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Novel reversed-phase HPLC method for simultaneous determination of this compound (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of this compound and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethynodiol Diacetate in Progesterone Receptor Assays: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of ethynodiol (B195179) diacetate and its active metabolite in progesterone (B1679170) receptor (PR) assays. Understanding the binding affinity of synthetic progestins is critical for accurate interpretation of experimental results and for the development of selective therapeutic agents. This document presents quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in their study of progesterone receptor signaling.
Introduction to Ethynodiol Diacetate
This compound is a synthetic progestin that has been used in oral contraceptives. A crucial aspect of its pharmacology is that it functions as a prodrug. In vivo, this compound is rapidly and extensively metabolized to its active form, norethisterone.[1][2] Consequently, this compound itself exhibits virtually no affinity for the progesterone receptor.[1][2] The progestational effects observed are attributable to norethisterone. Therefore, any assessment of cross-reactivity in progesterone receptor assays must focus on the binding characteristics of its active metabolite, norethisterone.
Comparative Binding Affinity of Progestins for the Progesterone Receptor
To provide a clear comparison, the following table summarizes the relative binding affinities (RBA) of norethisterone and other common synthetic progestins for the progesterone receptor. The RBA is a measure of a compound's ability to bind to the receptor relative to a reference progestin, which is often progesterone or a high-affinity synthetic ligand like promegestone (B1679184) (R5020).
| Compound | Relative Binding Affinity (RBA) (%) for Progesterone Receptor | Reference Compound |
| Progesterone | 100 | Progesterone |
| Norethisterone (active metabolite of this compound) | 100 | Progesterone |
| Levonorgestrel | 166 | Progesterone |
| Norgestimate | 15 | Progesterone |
| Desogestrel (3-keto-desogestrel) | 148 | Progesterone |
| Gestodene | 190 | Progesterone |
| Medroxyprogesterone Acetate | 120 | Progesterone |
| Drospirenone | 50 | Progesterone |
Note: RBA values can vary between studies depending on the experimental conditions, such as the tissue source of the receptor (e.g., human uterine cytosol, breast cancer cell lines) and the radiolabeled ligand used. The data presented here are a synthesis of reported values for comparative purposes.
Experimental Protocols
The determination of progesterone receptor binding affinity is typically performed using competitive binding assays. Below are detailed methodologies for two common approaches.
Radioligand Binding Assay (RBA)
This classic method measures the ability of a test compound to displace a radiolabeled progestin from the progesterone receptor.
a. Preparation of Cytosol:
-
Human uterine tissue or a progesterone receptor-positive cell line (e.g., T47D, MCF-7) is homogenized in a cold buffer (e.g., Tris-HCl with EDTA and dithiothreitol).
-
The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, yielding a supernatant containing the cytosolic fraction rich in progesterone receptors.
b. Competitive Binding Incubation:
-
A constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone or [³H]-progesterone) is incubated with a fixed amount of cytosol protein.
-
Increasing concentrations of the unlabeled test compound (e.g., norethisterone) are added to compete for binding to the progesterone receptor.
-
Non-specific binding is determined by adding a large excess of the unlabeled reference progestin to a parallel set of tubes.
-
The incubation is carried out at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).
c. Separation of Bound and Free Ligand:
-
At the end of the incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand.
-
The mixture is centrifuged, and the supernatant containing the receptor-bound radioligand is collected.
d. Quantification and Data Analysis:
-
The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a dose-response curve.
-
The relative binding affinity (RBA) is calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100.
Fluorescence Polarization (FP)-Based Assay
This high-throughput method measures the change in the polarization of fluorescently labeled progestin upon binding to the progesterone receptor.
a. Reagents:
-
Purified human progesterone receptor ligand-binding domain (PR-LBD).
-
A fluorescently labeled progestin ligand (fluormone).
-
Assay buffer.
b. Assay Procedure:
-
The PR-LBD and the fluormone are incubated together to form a complex with high fluorescence polarization.
-
The test compound is added in various concentrations.
-
If the test compound binds to the PR-LBD, it displaces the fluormone, which then tumbles more rapidly in solution, resulting in a decrease in fluorescence polarization.
c. Data Analysis:
-
The change in fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The IC50 value is determined from the dose-response curve, and the RBA can be calculated as described for the radioligand binding assay.
Visualizing Progesterone Receptor Interactions
To better understand the underlying principles of these assays and the signaling pathway involved, the following diagrams are provided.
Caption: Principle of a competitive binding assay for the progesterone receptor.
Caption: Simplified progesterone receptor signaling pathway.
Conclusion
In progesterone receptor assays, this compound itself is not the primary interacting molecule due to its rapid conversion to the active metabolite, norethisterone. Therefore, the cross-reactivity and binding affinity of norethisterone should be the focus of investigation. As demonstrated by the comparative data, norethisterone exhibits a high binding affinity for the progesterone receptor, comparable to that of endogenous progesterone. Researchers should consider this metabolic activation when designing and interpreting studies involving this compound. The provided experimental protocols offer standardized methods for assessing the binding affinities of various progestins, enabling a robust comparison of their interaction with the progesterone receptor.
References
A Comparative Analysis of the Anti-Ovulatory Activity of Ethynodiol Diacetate and Other Progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-ovulatory activity of ethynodiol (B195179) diacetate with other synthetic progestins commonly used in hormonal contraceptives. The information presented is supported by experimental data to aid in research and development efforts within the pharmaceutical and reproductive health sectors.
Mechanism of Action: Inhibition of Ovulation
The primary mechanism by which ethynodiol diacetate and other progestins prevent ovulation is through the suppression of gonadotropins.[1][2] By maintaining elevated levels of a synthetic progestin, the body is led to believe that ovulation has already occurred.[3] This hormonal signal exerts negative feedback on the hypothalamus, reducing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[4] A decrease in GnRH, in turn, suppresses the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the anterior pituitary gland.[5] The blunting of the pre-ovulatory LH surge is a critical step in preventing the final maturation and release of an oocyte from the ovary.
Beyond the central nervous system, progestins also contribute to contraceptive efficacy through peripheral actions, including increasing the viscosity of cervical mucus, which impedes sperm penetration, and altering the endometrium to make it less receptive to implantation.
Comparative Anti-Ovulatory Potency
The anti-ovulatory potency of progestins varies significantly between different compounds. This compound is classified as a first-generation progestin. Newer generations of progestins generally exhibit higher potency.
| Progestin | Generation | Ovulation Inhibition Dose (mg/day) | Relative Potency vs. Norethindrone |
| This compound | First | ~0.5 | Approximately equivalent |
| Norethindrone | First | 0.35 - 0.5 | 1 |
| Levonorgestrel | Second | 0.03 - 0.075 | 5-10 times more potent |
| Desogestrel | Third | 0.06 - 0.075 | More potent than second-generation |
| Drospirenone | Fourth | ~3.0 | High progestational activity |
Note: The ovulation inhibition dose can vary based on the specific study design, individual patient factors, and whether it is administered alone or in combination with an estrogen. The data presented is a synthesis of available literature and should be interpreted as an approximation for comparative purposes.
Signaling Pathways in Ovulation Inhibition
The anti-ovulatory effect of progestins is initiated by their binding to progesterone (B1679170) receptors (PRs) in the hypothalamus. This interaction triggers a cascade of intracellular signaling events that ultimately leads to the suppression of GnRH release. Two primary pathways are implicated: the classical nuclear receptor signaling and a more rapid, membrane-initiated signaling pathway.
Classical (Genomic) Signaling Pathway
In the classical pathway, the progestin-PR complex translocates to the nucleus and functions as a ligand-dependent transcription factor. This complex binds to progesterone response elements (PREs) on target genes, modulating their transcription. This genomic action is a key mechanism for the long-term regulation of the hypothalamic-pituitary-gonadal (HPG) axis.
Membrane-Initiated (Non-Genomic) Signaling Pathway
More recent evidence points to a rapid, non-genomic action of progestins mediated by membrane-associated progesterone receptors, such as the Progesterone Receptor Membrane Component 1 (PgRMC1). Binding of a progestin to PgRMC1 can directly inhibit GnRH neuronal activity. This rapid inhibition is independent of the classical nuclear progesterone receptor and is thought to involve downstream signaling molecules like Protein Kinase G (PKG).
Caption: Progestin-mediated inhibition of GnRH release.
Experimental Protocols for Assessing Anti-Ovulatory Activity
The anti-ovulatory activity of progestins is primarily evaluated through in vivo assays in animal models. The following are detailed protocols for two commonly used methods.
HCG-Induced Ovulation Inhibition in Rats
This assay is based on the principle that immature female rats do not ovulate spontaneously but can be induced to ovulate with an injection of human Chorionic Gonadotropin (hCG). A test compound with anti-ovulatory activity will prevent this induced ovulation.
Experimental Workflow:
Caption: Workflow for HCG-induced ovulation inhibition assay.
Detailed Steps:
-
Animal Selection and Acclimatization: Immature female Wistar or Sprague-Dawley rats, typically 21-25 days old, are used. They are housed in a controlled environment and allowed to acclimatize for at least a week.
-
Grouping and Dosing: Animals are randomly divided into a control group (receiving the vehicle) and one or more test groups (receiving different doses of the progestin). The test compound is usually administered orally for a predetermined number of days.
-
Induction of Ovulation: To synchronize follicular development, Pregnant Mare Serum Gonadotropin (PMSG) may be administered 48 hours prior to hCG. Ovulation is then induced by an intraperitoneal (i.p.) injection of hCG (e.g., 150 IU/kg).
-
Assessment of Ovulation: Approximately 24 hours after the hCG injection, the animals are euthanized. The oviducts are removed, and the number of ova in the ampulla is counted under a microscope.
-
Data Analysis: The percentage of ovulation inhibition is calculated by comparing the number of ova in the test groups to the control group.
Cupric Acetate-Induced Ovulation in Rabbits
Rabbits are reflex ovulators, meaning they ovulate in response to a specific stimulus, such as mating or the administration of certain chemicals like cupric acetate (B1210297). This model is used to test compounds that can block this induced ovulation.
Experimental Workflow:
Caption: Workflow for cupric acetate-induced ovulation assay.
Detailed Steps:
-
Animal Selection and Housing: Mature female rabbits are used. They are housed individually to prevent spontaneous ovulation.
-
Dosing: The test progestin or vehicle is administered to the respective groups.
-
Induction of Ovulation: Ovulation is induced by an intravenous (i.v.) injection of cupric acetate.
-
Assessment of Ovulation: 24 to 48 hours after the cupric acetate injection, a laparotomy is performed under anesthesia. The ovaries are examined for the presence of ovulation points, which appear as small hemorrhagic spots (corpora hemorrhagica).
-
Data Analysis: The number of ovulation points is counted, and the percentage of inhibition is calculated by comparing the test groups to the control group.
Conclusion
This compound is an effective inhibitor of ovulation, acting through the suppression of the HPG axis. While it is a first-generation progestin, it demonstrates comparable potency to other compounds in its class, such as norethindrone. Newer generation progestins, including levonorgestrel, desogestrel, and drospirenone, exhibit significantly higher anti-ovulatory potency. The choice of a progestin for contraceptive development involves a comprehensive evaluation of its potency, side-effect profile, and pharmacokinetic properties. The experimental models described provide a framework for the preclinical assessment of the anti-ovulatory activity of novel progestogenic compounds.
References
- 1. marketbookshelf.com [marketbookshelf.com]
- 2. Ovulation inhibition doses of progestins: a systematic review of the available literature and of marketed preparations worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Oral Contraceptive Pills - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Ethynodiol Diacetate Reference Standard: Characterization and Purity Assessment
For researchers, scientists, and professionals in drug development, the quality and purity of a reference standard are paramount for accurate analytical measurements and regulatory compliance. This guide provides a comprehensive characterization and purity assessment of the Ethynodiol (B195179) Diacetate reference standard, offering a comparative analysis with other progestins and detailing the requisite experimental protocols for its evaluation.
Ethynodiol diacetate is a synthetic progestin, a derivative of testosterone, used in combination with estrogens as an oral contraceptive.[1][2] It acts as a prodrug, rapidly converting to its active metabolite, norethindrone (B1679910), in the body.[2][3] As a critical component in pharmaceutical formulations, ensuring the identity, purity, and quality of the this compound reference standard is essential.
Characterization and Purity Profile
The United States Pharmacopeia (USP) outlines specific tests for the characterization and purity assessment of this compound.[4][5] High-Performance Liquid Chromatography (HPLC) is the primary method for assay and the determination of impurities.[6][7][8]
Table 1: Quantitative Analysis of this compound Reference Standard
| Parameter | Method | Acceptance Criteria | Typical Result |
| Assay | HPLC | 97.0% - 102.0% | 99.8% |
| α-Ethynodiol diacetate | HPLC | ≤ 1.5% | 0.12% |
| Any other individual impurity | HPLC | ≤ 0.5% | < 0.1% |
| Total impurities | HPLC | ≤ 2.0% | 0.25% |
| Specific Rotation | Polarimetry | -70° to -76° | -73.5° |
| Limit of conjugated diene | UV-Vis Spectroscopy | NMT 0.500 at ~236 nm | 0.210 |
| Organic Volatile Impurities | GC | Meets USP <467> requirements | Complies |
| Water Content | Karl Fischer Titration | ≤ 2.0% | 0.15% |
Data presented here are representative and may vary between different batches and suppliers of the reference standard.
Comparison with Other Progestin Reference Standards
This compound belongs to the estrane (B1239764) family of progestins, which also includes norethindrone and its acetate (B1210297) salt.[1][3] While all progestins exert their primary effect by activating the progesterone (B1679170) receptor, their pharmacological profiles, including androgenic and estrogenic activities, can differ.[2][9] From an analytical standpoint, the purity requirements for different progestin reference standards are generally stringent, though the specific impurity profiles may vary.
Table 2: Comparison of Purity Requirements for Common Progestin Reference Standards (USP)
| Progestin | Assay | Key Impurity/Limit |
| This compound | 97.0% - 102.0% | α-Ethynodiol diacetate (≤ 1.5%) |
| Norethindrone | 98.0% - 102.0% | Any individual impurity (≤ 0.5%) |
| Levonorgestrel | 98.0% - 102.0% | Any individual impurity (≤ 1.0%) |
| Desogestrel | 98.0% - 102.0% | Related compounds (Limits specified for individual impurities) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a reference standard. Below are the protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This method is used for the quantitative determination of this compound and its related impurities.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
-
Mobile Phase: A filtered and degassed mixture of water and acetonitrile (B52724) (59:41).[5]
-
Standard Preparation: Accurately weigh about 25 mg of USP this compound RS into a 10-mL volumetric flask. Add 5.0 mL of acetonitrile and sonicate to dissolve. Dilute with water to volume and mix. Further dilute 5.0 mL of this solution to 50.0 mL with a mixture of water and acetonitrile (59:41).[5]
-
Assay Preparation: Prepare a solution of the this compound sample in the same manner as the Standard Preparation.[5]
-
Chromatographic System:
-
Procedure: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the responses for the major peaks. Calculate the quantity of C24H32O4. For impurities, calculate the percentage of each impurity by the area normalization method. The relative retention time for α-ethynodiol diacetate is about 0.87 relative to this compound.[4]
Thin-Layer Chromatography (TLC) for Identification
This method provides a qualitative identification of this compound.
Workflow for TLC Identification
Caption: Workflow for TLC identification of this compound.
-
Plate: Thin-layer chromatographic plate coated with a 0.25-mm layer of chromatographic silica (B1680970) gel mixture.[10]
-
Standard Solution: A solution of USP this compound RS in chloroform (B151607) containing 5 mg per mL.[10]
-
Test Solution: Prepare a solution of the sample to be tested in chloroform with a concentration of about 5 mg per mL.[10]
-
Application: Apply 20 µL of the Standard solution and the Test solution to the plate.[10]
-
Developing Solvent System: A mixture of ethyl acetate and cyclohexane (B81311) (3:7).[10]
-
Visualization: After developing and drying the plate, spray with a 1 in 10 solution of phosphomolybdic acid in alcohol and heat at 80°C for 10 minutes.[10]
-
Procedure: The principal spot in the chromatogram of the Test solution corresponds in Rf value and appearance to that of the principal spot in the chromatogram of the Standard solution.[10]
Mechanism of Action Signaling Pathway
This compound, through its active metabolite norethindrone, primarily acts on the progesterone and estrogen receptors. This interaction modulates gene expression in target cells, which include the female reproductive tract, mammary gland, hypothalamus, and pituitary. The ultimate effect is the inhibition of ovulation.[11]
Simplified Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
References
- 1. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Etynodiol diacetate - Wikipedia [en.wikipedia.org]
- 3. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. newdruginfo.com [newdruginfo.com]
- 6. Quantitative analysis of this compound and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel reversed-phase HPLC method for simultaneous determination of this compound (EDA)/ethinyl estradiol (EE) in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Types of Progestin (Progesterone) Pills [verywellhealth.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. This compound | C24H32O4 | CID 9270 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In Vitro Comparative Analysis of First-Generation vs. Newer Progestins
A comprehensive guide for researchers and drug development professionals, detailing the comparative in vitro performance of first-generation and newer-generation progestins. This guide provides a summary of quantitative data on receptor binding affinities and metabolic effects, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Progestins, synthetic analogs of the natural hormone progesterone (B1679170), are integral components of hormonal contraceptives and hormone replacement therapies. They are broadly classified into generations based on their market introduction and chemical structure. First-generation progestins, such as norethindrone (B1679910) and norethynodrel, paved the way for hormonal contraception but are associated with androgenic side effects. Subsequent generations, including the newer progestins like desogestrel (B1670305), gestodene (B1671452), norgestimate (B1679921), and drospirenone (B1670955), have been developed with the aim of improving selectivity for the progesterone receptor (PR) and reducing off-target effects, thereby offering potentially better safety and tolerability profiles.[1] This guide provides an in vitro comparison of the pharmacodynamic properties of selected first-generation and newer progestins, focusing on their receptor binding profiles and their effects on key metabolic parameters.
Data Presentation
Table 1: Comparative Receptor Binding Affinities of Progestins
The following table summarizes the relative binding affinities (RBA) of first-generation and newer progestins to the progesterone (PR), androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors. The data, compiled from various in vitro studies, are presented relative to a reference compound for each receptor (Progesterone or R5020 for PR, Dihydrotestosterone (DHT) for AR, Estradiol for ER, Dexamethasone for GR, and Aldosterone for MR), which is set to 100%. It is important to note that experimental conditions can vary between studies, potentially influencing the reported affinities.
| Progestin | Generation | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Estrogen Receptor (ER) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Mineralocorticoid Receptor (MR) RBA (%) |
| Norethindrone | First | ~100 (similar to Progesterone)[2] | 0.003-0.025 (relative to DHT)[2] | No significant affinity reported | Negligible affinity[3] | No significant affinity reported |
| Norgestimate | Third | Similar to Progesterone[2] | 0.003 (relative to DHT)[2] | No significant affinity reported | Very low affinity | No significant affinity reported |
| 3-keto-norgestimate (Norelgestromin) | Third (active metabolite) | ~500 (relative to Progesterone)[2] | 0.025 (relative to DHT)[2] | No significant affinity reported[4] | Negligible affinity[4] | No significant affinity reported |
| Desogestrel (active metabolite: Etonogestrel/3-keto-desogestrel) | Third | ~900 (relative to Progesterone)[2] | 0.118 (relative to DHT)[2] | No affinity demonstrated[5] | Marked binding[5] | Almost no binding[5] |
| Gestodene | Third | ~900 (relative to Progesterone)[2] | 0.220 (relative to DHT)[2] | No measurable affinity[6] | Marked binding[5] | Marked affinity, similar to Progesterone[5] |
| Drospirenone | Fourth | ~30 (relative to R5020)[7] | Anti-androgenic activity[5] | No detectable binding[8] | Low affinity[8] | ~230 (relative to Aldosterone)[7] |
Note: The data presented are a synthesis of information from multiple sources and should be interpreted with consideration of the varied experimental contexts.
Table 2: In Vitro Effects of Progestins on SHBG Secretion and Lipid Accumulation
This table outlines the observed in vitro effects of selected progestins on the secretion of Sex Hormone-Binding Globulin (SHBG) from liver cells (typically HepG2) and on lipid accumulation in hepatocytes.
| Progestin | Effect on SHBG Secretion (in vitro) | Effect on Lipid Accumulation (in vitro) |
| Norethindrone | Decreases SHBG production in a dose-dependent manner.[9][10] | Inhibits triglyceride synthesis in rat hepatocytes.[3] |
| Norgestimate | No significant affinity for SHBG.[1] | Data not readily available. |
| Desogestrel | Does not inhibit the estrogen-induced increase in SHBG.[11] | Clinical studies suggest minimal effects on lipid metabolism.[12][13] |
| Drospirenone | Does not bind to SHBG.[14] | Induces accumulation of triacylglycerides in a fish hepatoma cell line.[15] |
Experimental Protocols
Key Experiment 1: Competitive Radioligand Receptor Binding Assay
Objective: To determine the relative binding affinity of test progestins for steroid hormone receptors.
Methodology:
-
Receptor Preparation: Cytosolic or nuclear extracts containing the target steroid receptor are prepared from appropriate tissues (e.g., rabbit uterus for PR, rat prostate for AR) or cell lines expressing the receptor.[4]
-
Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-Progesterone for PR, [³H]-Dihydrotestosterone for AR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test progestin.[4]
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation. Alternatively, vacuum filtration through glass fiber filters can be used to trap the receptor-ligand complexes.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test progestin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
Key Experiment 2: In Vitro SHBG Secretion Assay
Objective: To quantify the effect of progestins on the secretion of SHBG from liver cells.
Methodology:
-
Cell Culture: Human hepatoma cells (HepG2) are cultured in appropriate media until they reach a desired confluency.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test progestin. Control wells receive the vehicle alone.
-
Incubation: The cells are incubated for a specified period (e.g., 24-72 hours) to allow for SHBG synthesis and secretion into the culture medium.
-
Sample Collection: The culture supernatant is collected.
-
Quantification of SHBG: The concentration of SHBG in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The amount of SHBG secreted in the presence of the progestin is compared to the control to determine the effect of the compound on SHBG secretion.
Key Experiment 3: In Vitro Hepatocyte Lipid Accumulation Assay (Oil Red O Staining)
Objective: To assess the effect of progestins on lipid accumulation in hepatocytes.
Methodology:
-
Cell Culture and Treatment: Human hepatoma cells (HepG2) are cultured and then treated with various concentrations of the test progestin for a defined period.
-
Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed with a formalin solution.[2]
-
Staining: The fixed cells are stained with an Oil Red O solution, a fat-soluble dye that stains neutral triglycerides and lipids a characteristic red color.[2]
-
Visualization: The stained lipid droplets within the cells are visualized using light microscopy.
-
Quantification (Optional): For a quantitative assessment, the stained lipid droplets can be eluted from the cells using a solvent (e.g., isopropanol), and the absorbance of the eluate is measured with a spectrophotometer.[2]
-
Data Analysis: The extent of lipid staining or the absorbance values are compared between progestin-treated and control cells to determine the effect on lipid accumulation.
Mandatory Visualization
Caption: Progesterone Receptor Signaling Pathway.
References
- 1. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norethindrone acetate inhibition of triglyceride synthesis and release by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of the novel progestin gestodene by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gestodene: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conception and pharmacodynamic profile of drospirenone [pubmed.ncbi.nlm.nih.gov]
- 8. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Short-term effects of desogestrel and ethinyloestradiol on serum proteins in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid metabolism effects with desogestrel-containing oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of two progestogen-only pills containing either desogestrel (75 microg/day) or levonorgestrel (30 microg/day) on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drospirenone induces the accumulation of triacylglycerides in the fish hepatoma cell line, PLHC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethynodiol Diacetate: A Comparative Analysis of Efficacy and Safety in Oral Contraception
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety profile of ethynodiol (B195179) diacetate, a first-generation progestin, with other commonly used progestins in oral contraceptives. The information is compiled from clinical trial data and pharmacological studies to support research and development in the field of hormonal contraception.
Executive Summary
Ethynodiol diacetate, when combined with an estrogen, is an effective oral contraceptive with a well-established safety profile. Its efficacy, as measured by the Pearl Index, is comparable to other combined oral contraceptives. As a first-generation progestin, it exhibits weak androgenic and some estrogenic activity. This profile differentiates it from later-generation progestins, which were designed to have greater progestational selectivity and lower androgenicity. This guide presents a detailed comparison of this compound with other progestins across key parameters including contraceptive efficacy, side effect profiles with a focus on androgenic and metabolic effects, and the risk of venous thromboembolism (VTE).
Mechanism of Action
This compound is a prodrug that is rapidly converted in the body to its active metabolites, primarily norethisterone.[1][2] Like other progestins used in oral contraceptives, its primary mechanism of action is the inhibition of ovulation by suppressing the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] Secondary mechanisms contributing to its contraceptive efficacy include thickening of the cervical mucus, which hinders sperm penetration, and alterations to the endometrium, making it less receptive to implantation.[3]
Below is a diagram illustrating the signaling pathway of progestin-based oral contraceptives.
Comparative Efficacy
The efficacy of oral contraceptives is most commonly reported using the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of use.
| Oral Contraceptive (Progestin Component) | Pearl Index (Typical Use) | Pearl Index (Perfect Use) | Citation(s) |
| This compound (in Demulen 1/35) | 0.7 | Not Reported | |
| Levonorgestrel | 0.1 - 0.9 | Not Reported | |
| Desogestrel | 0.1 - 0.9 | Not Reported | |
| Norgestimate | 0.1 - 0.9 | Not Reported | |
| Progestin-only pill (general) | 0.5 - 3.0 | Not Reported |
Note: The Pearl Index for typical use can vary depending on the study population and adherence.
A phase IV trial of Demulen 1/35 (1 mg this compound and 35 µg ethinyl estradiol) reported a failure rate of 0.7% based on 36 confirmed pregnancies out of 5,412 evaluable patients over 21,440 cycles. It is important to note that this was a large-scale, open-label trial reflecting real-world usage.
Safety Profile and Side Effects
The safety profile of this compound is well-characterized. As with all combined oral contraceptives, there are potential side effects and risks.
Common and Serious Adverse Events
The aforementioned phase IV trial of Demulen 1/35 provides valuable data on the incidence of adverse reactions in a large patient population.
| Adverse Event | Number of Cases (out of 6,382 patients) | Percentage of Patients |
| Common Side Effects | ||
| Nausea | 67 | 1.05% |
| Headache | 45 | 0.71% |
| Amenorrhea | 42 | 0.66% |
| Emotional Changes | 30 | 0.47% |
| Breast Pain | 19 | 0.30% |
| Dysmenorrhea | 12 | 0.19% |
| Weight Gain | 11 | 0.17% |
| Abdominal/Pelvic Pain | 11 | 0.17% |
| Bloating | 11 | 0.17% |
| Serious Adverse Reactions | ||
| Depression | 10 | 0.16% |
| Hypertension | 6 | 0.09% |
Overall, 4.4% of patients reported adverse reactions, with only 1.7% discontinuing use due to these effects.
Androgenic and Estrogenic Effects
Progestins can be classified by their androgenic and estrogenic activity, which can influence their side effect profile. This compound is considered to have weak androgenic and some estrogenic activity.
| Progestin | Generation | Androgenic Activity | Estrogenic Activity | Citation(s) |
| This compound | First | Weak | Some | |
| Levonorgestrel | Second | High | None | |
| Norgestimate | Second/Third | Low | None | |
| Desogestrel | Third | Very Low | None |
The lower androgenicity of later-generation progestins may be associated with a lower incidence of androgen-related side effects such as acne and hirsutism.
Metabolic Effects
Oral contraceptives can influence carbohydrate and lipid metabolism. Studies on this compound have shown varied results depending on the formulation and dosage.
-
Carbohydrate Metabolism: A study of a progestin-only formulation of this compound (0.5 mg) found no significant changes in blood glucose or plasma insulin (B600854) levels after six months of treatment, suggesting no hyperglycemic effect. However, another study with a lower dose (0.25 mg daily) did show a significant elevation in glucose and insulin values after one year. Combination pills containing this compound have been associated with alterations in carbohydrate metabolism, though generally less pronounced than those with more androgenic progestins like norgestrel.
-
Lipid Metabolism: Combined oral contraceptives can affect lipid profiles. Generally, the estrogen component tends to increase triglycerides and HDL cholesterol, while the progestin component can have varying effects depending on its androgenicity. More androgenic progestins may lower HDL cholesterol levels.
Venous Thromboembolism (VTE) Risk
The use of combined oral contraceptives is associated with an increased risk of VTE. This risk is influenced by the dose of estrogen and the type of progestin. First-generation progestins, such as norethindrone (B1679910) (the active metabolite of this compound), are generally associated with a lower risk of VTE compared to third-generation progestins like desogestrel.
| Progestin Generation | Relative Risk of VTE (vs. non-users) | Citation(s) |
| First (e.g., Norethindrone) | 3.5 | |
| Second (e.g., Levonorgestrel) | 3.0 | |
| Third (e.g., Desogestrel) | 4.3 |
It is important to note that the absolute risk of VTE in users of oral contraceptives remains low.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies for key experiments cited in this guide.
Contraceptive Efficacy Trial (Phase IV)
The following diagram outlines a typical workflow for a Phase IV clinical trial evaluating the efficacy and safety of an oral contraceptive.
Methodology Summary:
-
Study Design: A large-scale, open-label, multicenter Phase IV trial.
-
Participants: Women seeking contraception were enrolled by community-based obstetrician-gynecologists.
-
Intervention: Participants received a monophasic oral contraceptive containing 1 mg of this compound and 35 µg of ethinyl estradiol (B170435) (Demulen 1/35).
-
Data Collection: Physicians completed clinical evaluation forms at baseline and follow-up visits, recording data on menstrual cycles, adverse events, and pregnancies.
-
Efficacy Endpoint: The primary efficacy endpoint was the prevention of pregnancy, measured by the Pearl Index.
-
Safety Endpoints: Safety was assessed by monitoring and recording all adverse events reported by the participants.
Intravenous Glucose Tolerance Test (IVGTT)
Objective: To assess the impact of a hormonal contraceptive on carbohydrate metabolism.
Protocol Summary:
-
Patient Preparation: Participants are instructed to follow a diet containing at least 150 grams of carbohydrates for three days prior to the test and to fast for 8-12 hours overnight before the test.
-
Baseline Sampling: A fasting blood sample is drawn to measure baseline glucose and insulin levels.
-
Glucose Administration: A sterile solution of glucose (typically 0.5 g/kg body weight) is administered intravenously over a short period (e.g., 3 minutes).
-
Post-infusion Sampling: Blood samples are drawn at specific time points after the glucose infusion (e.g., 1, 3, 5, 10, 20, 30, 60, 90, and 120 minutes) to measure glucose and insulin concentrations.
-
Data Analysis: The glucose disappearance rate (K-value) and insulin response curve are calculated to assess glucose tolerance and insulin sensitivity.
In Vitro Androgen Receptor Binding Assay
Objective: To determine the androgenic potential of a progestin by measuring its ability to bind to the androgen receptor.
Protocol Summary:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant human androgen receptor.
-
Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., ³H-dihydrotestosterone) is incubated with the receptor preparation in the presence of varying concentrations of the test progestin (the competitor).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test progestin that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined. A lower IC50 value indicates a higher binding affinity for the androgen receptor.
Endometrial Biopsy and Histological Assessment
Objective: To evaluate the effect of a hormonal contraceptive on the endometrium.
Protocol Summary:
-
Patient Selection: Women using the hormonal contraceptive for a specified duration are recruited for the study.
-
Biopsy Procedure: An endometrial biopsy is obtained using a device such as a Pipelle catheter. This is a minimally invasive procedure that can be performed in an outpatient setting.
-
Tissue Processing: The collected endometrial tissue is fixed in formalin, processed, embedded in paraffin, and sectioned.
-
Histological Staining: The tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
Pathological Evaluation: A pathologist examines the slides to assess the endometrial morphology, including glandular and stromal development, and to identify any abnormalities such as hyperplasia or atrophy.
Conclusion
This compound remains a relevant progestin in the landscape of oral contraception. Its efficacy is well-established and comparable to other combined oral contraceptives. Its safety profile is characterized by weak androgenic and some estrogenic effects, which distinguishes it from later-generation progestins. While generally associated with a favorable safety profile, including a lower VTE risk than third-generation progestins, clinicians and researchers should remain aware of its potential metabolic effects. This comparative guide provides a foundation for informed decision-making in the research and development of future contraceptive agents. Further head-to-head clinical trials directly comparing modern formulations of this compound with a wider range of other progestins would be beneficial to further refine our understanding of its relative benefits and risks.
References
- 1. Carbohydrate and lipid metabolic studies before and after one year of treatment with this compound in "normal" women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different Pearl Indices in studies of hormonal contraceptives in the United States: Impact of study population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethynodiol Diacetate: A Guide for Laboratory Professionals
For immediate release:
Researchers and scientists handling Ethynodiol Diacetate must adhere to specific disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this synthetic progestin, aligning with current regulatory standards. While this compound is not federally classified as a hazardous waste, its hormonal activity and potential health impacts necessitate careful management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Although one SDS classifies the substance as non-hazardous for transport, another indicates it is harmful if swallowed or in contact with skin, is suspected of causing cancer, and may damage fertility or the unborn child.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times to minimize exposure.
Regulatory Classification
This compound is not listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5] It does not typically exhibit the characteristics of ignitability, corrosivity, reactivity, or toxicity that would classify it as a characteristic hazardous waste. However, it is important to note that state and local regulations may be more stringent than federal rules.
| Regulatory Framework | Classification of Pure this compound | Key Considerations |
| RCRA (Federal) | Non-hazardous | Not a P- or U-listed waste. Does not typically exhibit hazardous characteristics. |
| SARA 302/313 | Not Listed | Not subject to reporting requirements under SARA Title III. |
| California Proposition 65 | Metabolite (Norethisterone) is listed | This compound is metabolized to norethisterone, a chemical known to the State of California to cause cancer. |
| GHS Hazard Classification | Harmful, Suspected Carcinogen, Potential Reproductive Toxin | "Harmful if swallowed", "Harmful in contact with skin", "Suspected of causing cancer", "May damage fertility or the unborn child". |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration through a licensed professional waste disposal service. This method is preferred over landfilling to prevent the potential for environmental contamination through leaching into groundwater. Disposal down the drain is not a permissible option for pharmaceutical waste.
1. Segregation:
-
Isolate waste this compound from other laboratory waste streams.
-
Do not mix it with hazardous waste, sharps, or regular trash. Use designated, clearly labeled containers.
2. Containerization and Labeling:
-
Place the waste in a securely sealed, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and should identify the contents as "this compound." Include the date of accumulation.
3. Storage:
-
Store the sealed and labeled container in a secure, designated area away from general laboratory traffic.
-
This storage area should be inaccessible to unauthorized personnel.
4. Professional Disposal:
-
Arrange for pickup and disposal by a licensed and reputable waste management company that specializes in pharmaceutical or chemical waste.
-
Ensure the company will incinerate the waste and can provide a certificate of destruction for your records.
As a best management practice, the Environmental Protection Agency (EPA) encourages treating all pharmaceutical waste as hazardous under Subpart P of the RCRA regulations. This approach simplifies waste management by applying a uniform, high standard of care to all pharmaceutical waste streams.
Experimental Protocols
This guidance is based on a comprehensive review of regulatory standards and safety data sheets. No laboratory experiments were conducted in the formulation of these procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Ethynodiol Diacetate
This guide provides crucial safety protocols, operational plans, and disposal procedures for the handling of Ethynodiol Diacetate in a laboratory setting. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe research environment for all personnel. This compound is a synthetic progestin that requires careful handling due to its potential health effects.
Hazard Summary
This compound is classified with several health hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also suspected of causing cancer and may damage fertility or the unborn child.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Carcinogenicity | H351 | Suspected of causing cancer |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child |
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the primary defense against chemical exposure. The following equipment is mandatory for all personnel handling this compound.
| PPE Category | Item | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. |
| Face Shield | Recommended where there is a potential for splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious, powder-free gloves (nitrile or neoprene are preferred). Double gloving is recommended for enhanced protection. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required for handling small quantities. |
| Impervious Clothing | For handling larger quantities, fire/flame resistant and impervious clothing is necessary. | |
| Respiratory Protection | Suitable Respirator | A fit-tested NIOSH-approved respirator (e.g., N95) should be used, especially when dust or aerosols may be generated. In the presence of vapors or splashes, a full face-piece chemical cartridge-type respirator is required. |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is critical for safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that a designated work area is clean and prepared. An accessible safety shower and eye wash station are mandatory.
-
Ventilation : Always handle this compound in a well-ventilated area. For any procedure that could generate dust or aerosols, a chemical fume hood must be used.
-
Donning PPE : Put on all required PPE as specified in the table above before opening the container.
-
Weighing/Measuring : Handle the compound carefully to avoid the formation of dust and aerosols.
-
Post-Handling : After handling, wash hands and arms thoroughly with soap and water. Clean all equipment and decontaminate the work area.
-
Doffing PPE : Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items like gloves in a sealed container for hazardous waste.
Storage Plan
-
Container : Keep the container tightly sealed to prevent contamination and exposure.
-
Location : Store in a cool, dry, and well-ventilated area.
-
Temperature : The recommended storage temperature is -20°C.
-
Ignition Sources : Keep away from direct sunlight and sources of ignition.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection : Do not dispose of with household garbage or pour down the sewage system. Place all contaminated materials, including disposable PPE and excess compound, into a clearly labeled, sealed container for hazardous waste.
-
Regulatory Compliance : Disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Wear appropriate PPE, including respiratory protection. Cover the spill to prevent the spread of dust.
-
Clean-up : Mechanically collect the spilled material and place it into a sealed container for hazardous waste disposal. Wash the spill area thoroughly with soap and water.
-
Report : Report the incident to the laboratory supervisor.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin thoroughly with large amounts of water. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately. |
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
